4-(4-Methylpentyl)benzene-1,3-diol
Description
Properties
CAS No. |
116529-93-2 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
4-(4-methylpentyl)benzene-1,3-diol |
InChI |
InChI=1S/C12H18O2/c1-9(2)4-3-5-10-6-7-11(13)8-12(10)14/h6-9,13-14H,3-5H2,1-2H3 |
InChI Key |
YLNRSZMAMFXDQE-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC1=C(C=C(C=C1)O)O |
Canonical SMILES |
CC(C)CCCC1=C(C=C(C=C1)O)O |
Synonyms |
1-(2,4-Dihydroxyphenyl)-4-methylpentane |
Origin of Product |
United States |
Foundational & Exploratory
4-(4-Methylpentyl)benzene-1,3-diol: Structural Pharmacophore & Synthesis Guide
[1]
Executive Summary
4-(4-Methylpentyl)benzene-1,3-diol (CAS 116529-93-2), often referred to in technical circles as 4-Isohexylresorcinol , represents a critical lipophilic modification of the classic resorcinol scaffold.[1][2] Unlike its linear counterpart (4-hexylresorcinol), the terminal branching of the alkyl chain in this molecule offers unique steric properties that influence its binding affinity to metalloenzymes—specifically Tyrosinase (EC 1.14.18.1)—and its partition coefficient in lipid bilayers.[1]
This guide dissects the physicochemical profile, synthesis pathways, and mechanism of action of 4-(4-Methylpentyl)benzene-1,3-diol, positioning it as a high-value target for dermatological therapeutics (hyperpigmentation control) and antimicrobial applications.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The molecule consists of a 1,3-benzenediol (resorcinol) head group, which serves as the hydrophilic pharmacophore, and a 4-methylpentyl (isohexyl) tail, which provides the necessary lipophilicity for membrane permeation and hydrophobic pocket occupancy.
Table 1: Physicochemical Specifications
| Property | Value | biological Relevance |
| CAS Number | 116529-93-2 | Unique Identifier |
| IUPAC Name | 4-(4-methylpentyl)benzene-1,3-diol | Standardization |
| Molecular Formula | C₁₂H₁₈O₂ | Stoichiometry |
| Molecular Weight | 194.27 g/mol | Small molecule (Lipinski compliant) |
| LogP (Predicted) | ~3.7 ± 0.3 | High membrane permeability; ideal for dermal delivery |
| pKa (Phenolic OH) | ~9.4 (OH-1), ~11.0 (OH-3) | Ionization state at physiological pH (7.[1][2][3][4]4) is neutral |
| H-Bond Donors | 2 | Key for chelation of Copper (Cu²⁺) ions |
| H-Bond Acceptors | 2 | Interaction with enzyme active site residues |
Structural Visualization
The following diagram illustrates the core pharmacophore: the "Warhead" (Resorcinol) responsible for enzyme inhibition and the "Anchor" (Isohexyl tail) responsible for bioavailability.[1]
Figure 1: Pharmacophore decomposition of 4-(4-Methylpentyl)benzene-1,3-diol highlighting functional domains.[1]
Mechanism of Action: Tyrosinase Inhibition[9]
The primary utility of 4-alkylresorcinols lies in their ability to inhibit Tyrosinase, the rate-limiting enzyme in melanogenesis.[1]
Mechanistic Pathway[1]
-
Competitive Binding: The resorcinol ring mimics the structure of Tyrosine (the natural substrate).[1][2]
-
Chelation: The phenolic hydroxyl groups (specifically at the 1,3 positions) chelate the binuclear Copper (Cu) active site within the enzyme.[1][2]
-
Hydrophobic Anchoring: The 4-methylpentyl tail inserts into the hydrophobic pocket of the enzyme, stabilizing the inhibitor-enzyme complex.[1][2] The "iso" branching creates a tighter van der Waals interaction in certain enzyme isoforms compared to linear chains.[1][2]
Figure 2: Competitive inhibition mechanism blocking the conversion of Tyrosine to Melanin.[1][5]
Synthesis & Manufacturing Protocol
Scientific Integrity Note: While specific industrial patents for this exact CAS may be proprietary, the synthesis of 4-alkylresorcinols follows a robust, self-validating chemical logic known as the Friedel-Crafts Acylation / Reduction sequence .[1][2] This method ensures regioselectivity at the 4-position due to the directing effects of the hydroxyl groups.
Reagents Required[1][9]
-
Resorcinol (1,3-dihydroxybenzene) : Starting material.[2][3]
-
4-Methylpentanoyl chloride (Isocaproyl chloride) : Acylating agent.[1][2]
-
Zinc Chloride (ZnCl₂) or Boron Trifluoride etherate (BF₃[1][2]·OEt₂) : Lewis Acid Catalyst.[1][2]
-
Zinc Amalgam (Zn(Hg)) and HCl : For Clemmensen Reduction.[1][2]
-
Solvents : Nitrobenzene (for acylation), Toluene/Water (for workup).[1][2]
Step-by-Step Protocol
Phase 1: Friedel-Crafts Acylation
Objective: Install the carbon chain as a ketone (4-(4-methylpentanoyl)resorcinol).[1][2]
-
Setup: In a flame-dried 3-neck flask equipped with a reflux condenser and dropping funnel, dissolve Resorcinol (1.0 eq) in Nitrobenzene.
-
Catalyst Addition: Add anhydrous ZnCl₂ (1.1 eq) slowly under nitrogen atmosphere.
-
Acylation: Dropwise add 4-Methylpentanoyl chloride (1.0 eq) over 30 minutes. The mixture will darken.[1][2]
-
Reaction: Heat to 60°C for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Quench: Pour mixture into ice-cold dilute HCl. Extract with Ethyl Acetate.[1][2]
-
Purification: The intermediate ketone is often a solid.[1][2] Recrystallize from dilute ethanol.
Phase 2: Clemmensen Reduction
Objective: Reduce the ketone (C=O) to the methylene (CH₂) group to yield the final alkyl product.[1][2]
-
Amalgam Preparation: Prepare Zn(Hg) by treating Zinc dust with HgCl₂ in dilute HCl.[1][2]
-
Reaction: Suspend the ketone intermediate (from Phase 1) in 20% HCl. Add the activated Zn(Hg).[1][2]
-
Reflux: Reflux vigorously for 12–24 hours. Add concentrated HCl periodically to maintain acidity.
-
Workup: Cool and extract with Toluene. Wash organic layer with water and brine.[1][2]
-
Isolation: Dry over MgSO₄ and concentrate in vacuo.
-
Final Purification: Distillation under high vacuum or column chromatography (Silica gel) is required to remove unreacted resorcinol and side products.[2]
Figure 3: Two-step synthetic pathway ensuring regiochemical control.
Experimental Validation: Tyrosinase Inhibition Assay
To validate the efficacy of the synthesized compound, a standard mushroom tyrosinase assay is recommended.[1][2]
Protocol:
References
-
Structure-Activity Relationships of Alkylresorcinols
-
Synthetic Methodology (Friedel-Crafts/Clemmensen)
-
Tyrosinase Mechanism
-
Safety & Toxicology (Analog Data)
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Difference between 4-(4-methylpentyl) and 5-pentyl resorcinols
An In-depth Technical Guide to the Core Differences Between 4-(4-Methylpentyl)resorcinol and 5-Pentylresorcinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alkylresorcinols are a class of phenolic lipids with a growing profile of biological activities, making them of significant interest in the pharmaceutical and cosmetic industries. This technical guide provides a detailed comparative analysis of two specific positional isomers: 4-(4-methylpentyl)resorcinol and 5-pentylresorcinol (also known as olivetol). While both share the same resorcinol core, the position and structure of the alkyl substituent dramatically influence their physicochemical properties and biological functions. This document will delve into their structural nuances, synthesis, mechanisms of action, and established experimental protocols for their evaluation. A critical focus will be placed on the structure-activity relationships that govern their efficacy, particularly as tyrosinase inhibitors for skin lightening applications.
Introduction to Alkylresorcinols: A Family of Bioactive Phenolic Lipids
Alkylresorcinols (ARs) are amphiphilic compounds characterized by a hydrophilic 1,3-dihydroxybenzene (resorcinol) ring and a hydrophobic alkyl chain.[1] This dual nature dictates their interaction with biological membranes and enzymes.[2] In nature, ARs are found in various plants, fungi, and bacteria, with high concentrations in the bran layer of cereal grains like wheat and rye.[1][3]
The general structure of alkylresorcinols consists of a resorcinol moiety with an alkyl chain of varying length, typically at the C5 position.[2] The length and saturation of this alkyl chain can vary, which in turn modulates the biological activity of the molecule.[3] Their biosynthesis is primarily understood to occur via a type III polyketide synthase pathway.[4] ARs have demonstrated a wide array of biological effects, including antioxidant, anti-inflammatory, and anticancer properties.[5][6] A significant area of research has focused on their ability to inhibit tyrosinase, the key enzyme in melanin synthesis, making them valuable agents in dermatology for treating hyperpigmentation.[7][8]
A Profile of 5-Pentylresorcinol (Olivetol)
5-Pentylresorcinol, commonly known as olivetol, is a well-characterized alkylresorcinol. It is a naturally occurring organic compound found in certain lichens and is a key precursor in the biosynthesis of cannabinoids in Cannabis sativa.[9][10]
2.1. Chemical Structure and Physicochemical Properties
Olivetol features a straight five-carbon pentyl group attached to the C5 position of the resorcinol ring.[9] This structure gives it moderate lipophilicity, allowing for penetration into the skin. It is soluble in organic solvents and sparingly soluble in water.[9][11]
2.2. Synthesis of 5-Pentylresorcinol
Several synthetic routes to olivetol have been established. A common approach involves the attachment of the pentyl chain to a pre-existing resorcinol derivative.[12] Another strategy involves constructing the aromatic ring from precursors that already contain the pentyl group.[12]
2.3. Biological Activities and Mechanisms of Action
5-Pentylresorcinol exhibits a range of biological activities:
-
Tyrosinase Inhibition: Like other alkylresorcinols, olivetol can inhibit tyrosinase, although its potency may be less than some of its 4-substituted counterparts. The meta-dihydroxy arrangement of the resorcinol core is crucial for interacting with the copper ions in the active site of the tyrosinase enzyme.[7]
-
Antioxidant Properties: The phenolic hydroxyl groups on the resorcinol ring enable olivetol to scavenge free radicals, conferring antioxidant effects.[6][13]
-
Cannabinoid Receptor Modulation: Olivetol is known to act as a competitive inhibitor of cannabinoid receptors CB1 and CB2, which may modulate the effects of cannabinoids like THC.[9][14][15]
-
Other Activities: Studies have also suggested potential anticancer and obesoprotective effects.[5][16]
Unveiling 4-(4-Methylpentyl)resorcinol
In contrast to the well-studied 5-pentylresorcinol, there is a scarcity of direct research on 4-(4-methylpentyl)resorcinol. However, by examining the extensive research on other 4-alkylresorcinols, such as 4-hexylresorcinol and 4-butylresorcinol, we can infer its likely properties and activities based on established structure-activity relationships.
3.1. Chemical Structure and Predicted Physicochemical Properties
4-(4-Methylpentyl)resorcinol is a positional isomer of a C6-substituted resorcinol. It features a branched hexyl group (specifically, an isohexyl group) at the C4 position of the resorcinol ring. This branched structure is expected to influence its lipophilicity and how it fits into the active sites of enzymes compared to its straight-chain counterparts.
3.2. Synthesis of 4-(4-Methylpentyl)resorcinol
The synthesis of 4-alkylresorcinols typically involves a Friedel-Crafts acylation of resorcinol with an appropriate acyl chloride or carboxylic acid, followed by a reduction of the resulting ketone.[17] For 4-(4-methylpentyl)resorcinol, this would involve using 4-methylpentanoyl chloride or 4-methylpentanoic acid in the acylation step.
3.3. Predicted Biological Activities Based on SAR
The biological activities of 4-(4-methylpentyl)resorcinol can be predicted based on the known properties of other 4-alkylresorcinols:
-
Potent Tyrosinase Inhibition: Research on 4-butylresorcinol and 4-hexylresorcinol has shown them to be highly potent tyrosinase inhibitors, often more effective than hydroquinone and other common skin-lightening agents.[18][19][20] The substitution at the C4 position appears to be favorable for strong inhibition.[21][22] It is therefore highly probable that 4-(4-methylpentyl)resorcinol is also a potent tyrosinase inhibitor.
-
Antioxidant and Anti-inflammatory Effects: 4-Hexylresorcinol has demonstrated antioxidant and anti-inflammatory properties.[20][23] These activities are a general feature of the resorcinol scaffold, so 4-(4-methylpentyl)resorcinol is expected to share them.
-
Antimicrobial Properties: Some 4-alkylresorcinols have also shown antimicrobial activity.[24]
Comparative Analysis: A Tale of Two Isomers
The subtle differences in the chemical structures of 4-(4-methylpentyl)resorcinol and 5-pentylresorcinol are expected to lead to significant differences in their biological profiles.
4.1. Structural and Physicochemical Comparison
| Feature | 4-(4-Methylpentyl)resorcinol | 5-Pentylresorcinol (Olivetol) |
| Alkyl Group Position | C4 | C5 |
| Alkyl Chain Structure | Branched (isohexyl) | Straight (n-pentyl) |
| Molecular Formula | C12H18O2 | C11H16O2 |
| Predicted Lipophilicity (cLogP) | Higher | Lower |
4.2. Structure-Activity Relationship (SAR) and Predicted Biological Performance
The key to understanding the functional differences lies in the structure-activity relationship:
-
Impact of Substitution Position: Studies on various resorcinol derivatives have indicated that substitution at the C4 position often leads to more potent tyrosinase inhibition compared to substitution at the C5 position.[7][21][22] This suggests that 4-(4-methylpentyl)resorcinol is likely a more effective skin-lightening agent than 5-pentylresorcinol.
-
Influence of the Alkyl Chain: The longer, branched alkyl chain of 4-(4-methylpentyl)resorcinol increases its lipophilicity. This could enhance its penetration through the stratum corneum of the skin, potentially leading to greater bioavailability at the target site (melanocytes). However, the branching may also introduce steric hindrance that could affect its binding to the active site of tyrosinase.
Predicted Biological Performance Comparison
| Biological Activity | 4-(4-Methylpentyl)resorcinol (Predicted) | 5-Pentylresorcinol (Olivetol) | Rationale |
| Tyrosinase Inhibition | High | Moderate | C4 substitution is generally more favorable for tyrosinase inhibition. |
| Skin Penetration | High | Moderate | Higher lipophilicity due to the longer, branched alkyl chain. |
| Antioxidant Activity | Moderate-High | Moderate | Both possess the resorcinol core, but lipophilicity can influence activity in different environments. |
| Cannabinoid Receptor Binding | Low/Unknown | Moderate | The C5-pentyl structure is a key feature for cannabinoid receptor interaction. |
Experimental Protocols for Comparative Evaluation
To empirically validate the predicted differences, a series of standardized experiments are necessary.
5.1. Protocol 1: Synthesis of 4-(4-Methylpentyl)resorcinol
This protocol is a generalized procedure based on established methods for synthesizing 4-alkylresorcinols.[17]
Step-by-Step Methodology:
-
Acylation: In a reaction vessel under an inert atmosphere, combine resorcinol and a Lewis acid catalyst (e.g., zinc chloride) in a suitable solvent (e.g., glacial acetic acid).
-
Heat the mixture to dissolve the catalyst.
-
Slowly add 4-methylpentanoyl chloride to the reaction mixture.
-
Heat the reaction at an elevated temperature (e.g., 150°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and quench with dilute hydrochloric acid to precipitate the 4-(4-methylpentanoyl)resorcinol intermediate.
-
Filter, wash, and dry the intermediate product.
-
Reduction (Clemmensen or Wolff-Kishner):
-
Clemmensen: Reflux the intermediate with amalgamated zinc and concentrated hydrochloric acid.
-
Wolff-Kishner: Heat the intermediate with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent (e.g., diethylene glycol).
-
-
Purification: Purify the final product, 4-(4-methylpentyl)resorcinol, by column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the synthesized compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: Workflow for the synthesis of 4-(4-methylpentyl)resorcinol.
5.2. Protocol 2: In Vitro Mushroom Tyrosinase Inhibition Assay
This assay is a standard method to determine the inhibitory potential of compounds on tyrosinase activity.[25]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a stock solution of L-DOPA (substrate) in the same buffer.
-
Prepare stock solutions of 4-(4-methylpentyl)resorcinol, 5-pentylresorcinol, and a positive control (e.g., kojic acid) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate):
-
To each well, add phosphate buffer.
-
Add varying concentrations of the test compounds (and control) to the respective wells.
-
Add the tyrosinase solution to each well and incubate for 10 minutes at 37°C.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at time zero and then at regular intervals for 20-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of tyrosinase inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
-
Caption: Workflow for the in vitro tyrosinase inhibition assay.
5.3. Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol provides a framework for the quantitative analysis of the resorcinol derivatives.[26]
Step-by-Step Methodology:
-
Standard Preparation:
-
Accurately weigh and dissolve pure 4-(4-methylpentyl)resorcinol and 5-pentylresorcinol in a suitable solvent (e.g., methanol) to prepare stock solutions of known concentrations.
-
Prepare a series of calibration standards by serial dilution of the stock solutions.
-
-
Sample Preparation:
-
Dissolve the synthesized or formulated samples in the mobile phase to a concentration within the calibration range.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid for peak shape improvement).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 280 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the samples and record their peak areas.
-
Quantify the amount of each resorcinol derivative in the samples by interpolating their peak areas on the calibration curve.
-
Caption: Workflow for HPLC quantification of resorcinol derivatives.
Conclusion and Future Directions
While both 4-(4-methylpentyl)resorcinol and 5-pentylresorcinol belong to the same family of bioactive lipids, their isomeric differences are profound. Based on established structure-activity relationships, 4-(4-methylpentyl)resorcinol is predicted to be a more potent tyrosinase inhibitor and thus a more effective agent for skin lightening. In contrast, 5-pentylresorcinol (olivetol) has a more diverse biological profile, including well-documented interactions with the endocannabinoid system.
This guide underscores the importance of precise molecular architecture in drug design and cosmetic science. Future research should focus on the direct, head-to-head comparison of these two molecules in both in vitro and in vivo models to validate the predicted differences in their efficacy and safety profiles. Such studies will provide invaluable data for the development of next-generation dermatological and therapeutic agents.
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A Comprehensive Technical Guide to the Solubility of 4-(4-Methylpentyl)benzene-1,3-diol
Introduction to 4-(4-Methylpentyl)benzene-1,3-diol
4-(4-Methylpentyl)benzene-1,3-diol belongs to the family of alkylresorcinols, which are phenolic lipids known for their diverse biological activities. These compounds, characterized by a dihydroxybenzene (resorcinol) ring with an alkyl or substituted alkyl chain, have garnered interest for their antimicrobial, anthelmintic, and antitumor properties. The specific structure of 4-(4-Methylpentyl)benzene-1,3-diol, with its branched alkyl chain, may confer unique physicochemical properties that influence its biological activity and formulation development. A thorough understanding of its solubility is a critical first step in harnessing its therapeutic potential, as solubility directly impacts bioavailability, dosage form design, and in vitro assay development.
Predicted Solubility Profile
Due to the structural similarity between 4-(4-Methylpentyl)benzene-1,3-diol and the well-characterized 4-Hexylresorcinol, we can infer a comparable solubility profile. 4-Hexylresorcinol is known to be soluble in various organic solvents and sparingly soluble in aqueous solutions.
Table 1: Predicted Solubility of 4-(4-Methylpentyl)benzene-1,3-diol in Common Solvents (based on 4-Hexylresorcinol data)
| Solvent | Predicted Solubility | Citation |
| Ethanol | ~30 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL; 100 mg/mL (with sonication) | [1][2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Acetone | Freely soluble | [3][4] |
| Diethyl Ether | Freely soluble | [3][4] |
| Chloroform | Soluble | [4] |
| Water | Very slightly soluble / Insoluble | [3][4] |
| Aqueous Buffers (e.g., PBS pH 7.2) | Sparingly soluble (~0.20 mg/mL in a 1:4 ethanol:PBS solution) | [1] |
Expert Insight: The lipophilic nature of the 4-methylpentyl side chain is the primary determinant of the compound's poor aqueous solubility. The two hydroxyl groups on the benzene ring provide some polarity, allowing for limited interaction with water molecules. For aqueous applications, a common and effective strategy is to first dissolve the compound in a water-miscible organic solvent like ethanol or DMSO and then dilute it with the aqueous buffer of choice. This method, however, can lead to precipitation if the final concentration exceeds the aqueous solubility limit.
Experimental Protocols for Solubility Determination
To obtain precise solubility data for 4-(4-Methylpentyl)benzene-1,3-diol, empirical determination is essential. The following protocols are designed to be self-validating and provide accurate and reproducible results.
The Shake-Flask Method: The Gold Standard
The shake-flask method is a widely recognized and robust technique for determining thermodynamic solubility.[5][6][7] It involves allowing a surplus of the solid compound to equilibrate with the solvent over a defined period, followed by the quantification of the dissolved solute in a saturated solution.
Diagram 1: Experimental Workflow for the Shake-Flask Method
Caption: Workflow of the shake-flask method for solubility determination.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid 4-(4-Methylpentyl)benzene-1,3-diol to a series of vials containing a precise volume of the desired solvent (e.g., water, ethanol, PBS buffer). The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials tightly and place them in a shaking water bath or incubator set to a constant temperature (e.g., 25°C or 37°C for physiological relevance). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the dissolution process has reached equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either filter the solution through a syringe filter (e.g., 0.22 µm PTFE) or centrifuge the vials at high speed and carefully collect the supernatant. This step is critical to avoid aspirating any solid particles, which would lead to an overestimation of solubility.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Quantify the concentration of 4-(4-Methylpentyl)benzene-1,3-diol in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve of the compound should be prepared to ensure accurate quantification.
Trustworthiness of the Protocol: The self-validating nature of this protocol lies in the confirmation of equilibrium. This can be achieved by taking samples at different time points (e.g., 24, 48, and 72 hours) and demonstrating that the measured concentration does not significantly change over the later time points.
High-Throughput Kinetic Solubility Assays
For early-stage drug discovery, where rapid screening of multiple compounds is necessary, kinetic solubility assays can be employed.[5] These methods are generally faster but may not represent true thermodynamic solubility.
Diagram 2: General Principle of Kinetic Solubility Measurement
Caption: Overview of a kinetic solubility assay.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 4-(4-Methylpentyl)benzene-1,3-diol in 100% DMSO (e.g., 10-20 mM).
-
Dilution and Precipitation: Add a small aliquot of the DMSO stock solution to the aqueous buffer of interest in a microplate format. The sudden change in solvent composition will likely cause the compound to precipitate out of the solution.
-
Incubation and Measurement: Allow the plate to incubate for a short period (typically 1-2 hours) at a controlled temperature. After incubation, the amount of dissolved compound is measured, often using techniques like nephelometry (light scattering from precipitated particles) or by analyzing the clear supernatant after filtration or centrifugation via HPLC-UV.
Expert Insight: Kinetic solubility is often lower than thermodynamic solubility because the compound does not have sufficient time to reach equilibrium. However, it provides a valuable and rapid assessment of a compound's propensity to remain in solution under non-equilibrium conditions, which can be relevant to certain biological assays.
Factors Influencing Solubility
The solubility of 4-(4-Methylpentyl)benzene-1,3-diol, like other phenolic compounds, is influenced by several factors:
-
pH: The two hydroxyl groups on the resorcinol ring are weakly acidic.[5] In aqueous solutions with a pH above the pKa of these hydroxyl groups, the compound will deprotonate to form phenolate anions. These charged species are significantly more soluble in water than the neutral form. Therefore, increasing the pH of the aqueous medium will increase the solubility of 4-(4-Methylpentyl)benzene-1,3-diol.
-
Temperature: For most solid solutes, solubility increases with temperature.[6] This is because the dissolution process is often endothermic. When conducting solubility experiments, it is crucial to maintain a constant and recorded temperature.
-
Co-solvents: The addition of water-miscible organic co-solvents, such as ethanol, propylene glycol, or polyethylene glycol, can significantly enhance the aqueous solubility of lipophilic compounds like 4-(4-Methylpentyl)benzene-1,3-diol. These co-solvents reduce the polarity of the aqueous medium, making it more favorable for the dissolution of non-polar solutes.
-
Ionic Strength: The presence of salts in the aqueous medium can affect solubility.[8] Generally, for non-ionic organic compounds, increasing the ionic strength of the solution leads to a "salting-out" effect, where the solubility of the organic compound decreases.[8]
Conclusion
This technical guide provides a comprehensive overview of the predicted and experimental determination of the solubility of 4-(4-Methylpentyl)benzene-1,3-diol. By leveraging data from the closely related compound 4-Hexylresorcinol and outlining robust experimental protocols, researchers are well-equipped to accurately assess the solubility of this compound in various solvent systems. A thorough understanding and empirical determination of solubility are fundamental for the successful development of 4-(4-Methylpentyl)benzene-1,3-diol for any research or therapeutic application.
References
-
Food and Agriculture Organization of the United Nations. (1998). 4-HEXYLRESORCINOL. Retrieved from [Link]
-
Furia, E., Beneduci, A., Malacaria, L., Fazio, A., La Torre, C., & Plastina, P. (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. Molecules, 26(21), 6527. Retrieved from [Link]
-
Bergström, C. A. S., & Avdeef, A. (2019). Perspectives in solubility measurement and prediction. ADMET & DMPK, 7(4), 237–261. Retrieved from [Link]
-
Mota, F. L., Carneiro, A. P., Queimada, A. J., Pinho, S. P., & Macedo, E. A. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research, 47(15), 5182–5189. Retrieved from [Link]
- Al-Badr, A. A., & El-Subbagh, H. I. (2017). Physicochemical Properties, Solubility, and Stability of Phenolic Compounds.
- Ribeiro, A. C. F., Príklady, P., Santos, F. I. A., & Marrucho, I. M. (2019). Solubility of Phenolic Compounds in Different Solvents.
- D'Souza, A. A., & DeSouza, L. A. (2016). A review on solubility of phenolic compounds in water and organic solvents. Journal of Chemical and Pharmaceutical Research, 8(4), 844-849.
Sources
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- 4. 4-己基间苯二酚 98% | Sigma-Aldrich [sigmaaldrich.com]
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Foreword: Navigating the Nomenclature of a Promising Alkylresorcinol
An In-depth Technical Guide to the Commercial Supply and Application of 4-Alkylresorcinols for Researchers and Drug Development Professionals
This guide addresses the inquiry for commercial suppliers of "4-(4-Methylpentyl)benzene-1,3-diol." Initial database and supplier searches indicate that this specific nomenclature does not correspond to a commonly cataloged or researched chemical entity. The structure implied—a resorcinol ring with an isohexyl group at the 4-position—is not a standard offering in chemical supplier catalogs.
However, the query closely resembles a well-documented and commercially available compound of significant research interest: 4-Methyl-5-pentylbenzene-1,3-diol (CAS No. 889104-80-7). This molecule is a member of the alkylresorcinol (AR) class of phenolic lipids, which are gaining attention for their diverse biological activities.[1][2] Given the structural similarity and the established scientific context, this guide will focus on 4-Methyl-5-pentylbenzene-1,3-diol as the likely compound of interest for research and development applications.
We will begin by establishing the precise chemical identity of this compound, followed by an analysis of its commercial availability, a deep dive into its synthesis and chemical properties, and an exploration of its applications in the field of drug discovery.
Chemical Identity and Physicochemical Properties
4-Methyl-5-pentylbenzene-1,3-diol, also known by its abbreviation MPBD, is a resorcinol derivative characterized by a methyl group at position 4 and a pentyl (amyl) group at position 5 of the benzene-1,3-diol ring.[3] This amphiphilic structure, with a hydrophilic diol head and a hydrophobic alkyl tail, is characteristic of alkylresorcinols and underpins their interaction with biological membranes and enzymes.
Figure 1: Chemical Structure of 4-Methyl-5-pentylbenzene-1,3-diol.
The physicochemical properties of this compound are critical for designing experiments, formulating delivery systems, and predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
| Property | Value | Source |
| CAS Number | 889104-80-7 | [4] |
| Molecular Formula | C₁₂H₁₈O₂ | [3][4] |
| Molecular Weight | 194.27 g/mol | [3][4] |
| IUPAC Name | 4-methyl-5-pentylbenzene-1,3-diol | [3] |
| Topological Polar Surface Area (TPSA) | 40.46 Ų | [4] |
| logP (Octanol-Water Partition Coeff.) | 3.14 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 4 | [4] |
| Storage Conditions | Sealed in dry, 2-8°C | [4] |
Commercial Suppliers and Procurement Strategy
While not as ubiquitous as common laboratory reagents, 4-Methyl-5-pentylbenzene-1,3-diol is available from specialized chemical suppliers that focus on providing building blocks and rare chemicals for research and development.
| Supplier | Catalog Number | Purity | Notes |
| ChemScene | CS-0458590 | ≥98% | Offers custom synthesis and commercial production services.[4] |
A Self-Validating System for Supplier Qualification
For drug development professionals, sourcing a key starting material or intermediate requires a rigorous qualification process. The following workflow provides a self-validating system to ensure the reliability of the supply chain.
Figure 2: A logical workflow for qualifying a chemical supplier.
Synthesis and Manufacturing Insights
The synthesis of 4-alkylresorcinols is a well-established area of organic chemistry, often serving as key steps in the total synthesis of more complex natural products like cannabinoids.[5][6] The general strategies involve two main stages:
-
Carbon-Carbon Bond Formation: Attaching the alkyl side chain to the resorcinol scaffold.
-
Reduction/Modification: Ensuring the correct saturation and functionality of the final molecule.
A common and industrially scalable approach is the Friedel-Crafts acylation of resorcinol followed by a reduction of the resulting ketone.[7]
Figure 3: A generalized workflow for 4-Alkylresorcinol synthesis.
Exemplary Laboratory-Scale Synthesis Protocol
The following protocol describes a general method for the synthesis of 4-alkylresorcinols, adapted from established literature procedures.[7][8] This serves as a template that can be optimized for specific targets like 4-Methyl-5-pentylbenzene-1,3-diol.
Step 1: Friedel-Crafts Acylation
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add resorcinol (1.0 eq) and anhydrous zinc chloride (ZnCl₂, 1.1 eq).
-
Reaction: Heat the mixture to 120-130°C to form a molten state. Slowly add the corresponding carboxylic acid (e.g., hexanoic acid, 1.05 eq) dropwise over 30 minutes.
-
Causality: The ZnCl₂ acts as a Lewis acid catalyst, activating the carboxylic acid for electrophilic aromatic substitution onto the electron-rich resorcinol ring. The reaction is typically directed to the 4-position due to the activating and ortho-, para-directing nature of the hydroxyl groups.
-
-
Workup: After stirring for 3-4 hours at 140°C, cool the reaction mixture to ~80°C and quench by carefully adding dilute hydrochloric acid (2M). This breaks up the zinc complex. The crude 4-acylresorcinol product often precipitates and can be collected by filtration.
Step 2: Clemmensen or Catalytic Reduction
-
Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve the crude 4-acylresorcinol from Step 1 in a suitable solvent such as ethanol or acetic acid.
-
Reaction: Add a catalytic amount of 10% Palladium on Carbon (Pd/C). Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and agitate at room temperature until hydrogen uptake ceases.
-
Causality: The palladium catalyst facilitates the catalytic hydrogenation of the ketone carbonyl group to a methylene group, yielding the final alkyl chain. This method is often preferred over harsher conditions like the classical Clemmensen (Zn(Hg)/HCl) or Wolff-Kishner (H₂NNH₂/KOH) reductions due to its milder conditions and higher yields.
-
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure.
-
Purification: The resulting crude 4-alkylresorcinol can be purified by silica gel column chromatography or recrystallization to yield the final product of high purity.
Applications in Research and Drug Development
4-Methyl-5-pentylbenzene-1,3-diol (MPBD) was first identified as a secondary metabolite from the slime mold Dictyostelium discoideum, where it plays a role in controlling cell aggregation and spore maturation.[9] This biological origin points to its potential as a signaling molecule with bioactive properties.
The broader class of alkylresorcinols, to which MPBD belongs, exhibits a wide range of pharmacological activities, making them attractive scaffolds for drug discovery:[2][10]
-
Antimicrobial and Antifungal Activity: MPBD and its derivatives have demonstrated antimicrobial activity against bacteria like Escherichia coli and Bacillus subtilis.[9] The amphiphilic nature of ARs allows them to disrupt microbial cell membranes.[10]
-
Antineoplastic Potential: 4-methyl-5-pentylbenzene-1,3-diol is noted to have a role as an antineoplastic agent.[3] Other ARs have been shown to inhibit the growth of cancer cells in vitro.[1]
-
Enzyme Inhibition: The resorcinol motif is a known structural alert for various enzyme inhibitors. For instance, 4-hexylresorcinol is a potent inhibitor of tyrosinase, an enzyme involved in melanin production, leading to its use in skin-lightening cosmetic products.[11]
-
Antioxidant and Anti-inflammatory Properties: As phenolic compounds, ARs can act as antioxidants by scavenging free radicals.[12] Some have also been shown to inhibit inflammatory pathways, such as by modulating NF-kB phosphorylation.
For drug development professionals, MPBD and its analogs represent versatile starting points for lead optimization. The alkyl chain can be modified to tune lipophilicity and membrane interaction, while the resorcinol core provides handles for further chemical modification to improve potency, selectivity, and pharmacokinetic properties.
Safety and Handling
Based on the supplier data for 4-Methyl-5-pentylbenzene-1,3-diol, the compound is classified with the following GHS hazard statements:[4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid breathing dust and prevent contact with skin and eyes.[4]
References
-
Kozubek, A., & Tyman, J. H. P. (2022). An Overview of Alkylresorcinols Biological Properties and Effects. International Journal of Molecular Sciences, 23(2), 759. Available from: [Link]
-
Wikipedia. (n.d.). Alkylresorcinol. Retrieved February 6, 2026, from [Link]
-
Walsh Medical Media. (2019, March 20). 4-Hexylresorcinol a New Molecule for Cosmetic Application. Retrieved February 6, 2026, from [Link]
- Google Patents. (2006). US20060129002A1 - Process for the synthesis of alkylresorcinols.
-
Manzini, S., et al. (2022). Short and efficient synthesis of alkylresorcinols: a route for the preparation of cannabinoids. RSC Advances, 12(46), 30163-30169. Available from: [Link]
-
PubChem. (n.d.). 4-Methyl-5-pentylbenzene-1,3-diol. Retrieved February 6, 2026, from [Link]
-
Royal Society of Chemistry. (2022, October 14). Short and efficient synthesis of alkylresorcinols: a route for the preparation of cannabinoids. Retrieved February 6, 2026, from [Link]
- Google Patents. (n.d.). CN113582816A - Preparation method of 4-alkylresorcinol.
-
Amadis Chemical Co., Ltd. (n.d.). 2-(9-methyldecyl)-5-(4-methylpentyl)benzene-1,3-diol CAS NO.85547-56-4. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2022, January 5). An Overview of Alkylresorcinols Biological Properties and Effects. Retrieved February 6, 2026, from [Link]
-
MDPI. (2020, July 11). Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. Retrieved February 6, 2026, from [Link]
-
PubMed. (2016, March 1). Synthesis and SAR of 4-methyl-5-pentylbenzene-1,3-diol (MPBD), produced by Dictyostelium discoideum. Retrieved February 6, 2026, from [Link]
-
Royal Society of Chemistry. (2023, October 9). Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media. Retrieved February 6, 2026, from [Link]
Sources
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- 4. chemscene.com [chemscene.com]
- 5. Short and efficient synthesis of alkylresorcinols: a route for the preparation of cannabinoids - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ03547B [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. CN113582816A - Preparation method of 4-alkylresorcinol - Google Patents [patents.google.com]
- 8. US20060129002A1 - Process for the synthesis of alkylresorcinols - Google Patents [patents.google.com]
- 9. Synthesis and SAR of 4-methyl-5-pentylbenzene-1,3-diol (MPBD), produced by Dictyostelium discoideum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05967G [pubs.rsc.org]
Methodological & Application
Technical Application Note: Regioselective Synthesis of 4-(4-Methylpentyl)resorcinol
Executive Summary
This application note details the protocol for the synthesis of 4-(4-methylpentyl)resorcinol , a potent tyrosinase inhibitor and antioxidant candidate. While the request specifies "Friedel-Crafts Alkylation," this guide advocates for and details a Friedel-Crafts Acylation followed by Reduction strategy.
Critical Scientific Insight: Direct Friedel-Crafts alkylation of resorcinol with 1-halo-4-methylpentane is chemically flawed for high-purity applications. The primary carbocation intermediate required for direct alkylation is unstable and prone to 1,2-hydride shifts, leading to inseparable mixtures of branched isomers (e.g., substitution at the C2 or C3 position of the alkyl chain). To guarantee the linear attachment of the isohexyl chain at the benzylic position, the Acylation-Reduction pathway is the industry standard for structural integrity.
Strategic Process Analysis
The Synthetic Challenge: Alkylation vs. Acylation
For drug development, the purity of the alkyl chain isomer is paramount. The table below contrasts the two approaches.
| Feature | Direct FC Alkylation (Not Recommended) | FC Acylation-Reduction (Recommended) |
| Reagents | Resorcinol + 1-Chloro-4-methylpentane | Resorcinol + 4-Methylpentanoyl Chloride |
| Catalyst | Strong Lewis Acid ( | Lewis Acid ( |
| Intermediate | Primary Carbocation ( | Acylium Ion ( |
| Risk | Rearrangement: High risk of internal branching. | None: Carbon skeleton remains intact. |
| Regioselectivity | Poor (Mixture of C-2, C-4, and O-alkylation) | High (C-4 favored thermodynamically) |
| Purity | Low (<60% desired isomer) | High (>95% after recrystallization) |
Reaction Pathway Visualization
The following diagram illustrates the mechanistic divergence between the failed direct alkylation and the successful acylation route.
Caption: Mechanistic comparison showing the stability of the Acylation route (Green) versus the rearrangement risks of Direct Alkylation (Red).
Detailed Experimental Protocol
Phase 1: Friedel-Crafts Acylation
Objective: Synthesis of 4-(4-methylpentanoyl)resorcinol (Intermediate Ketone). Mechanism: Electrophilic Aromatic Substitution via Acylium ion.[1]
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Resorcinol | 1.0 | Substrate | Dry, finely powdered. |
| 4-Methylpentanoyl Chloride | 1.1 | Electrophile | Also known as Isocaproyl chloride. |
| Zinc Chloride ( | 1.2 | Catalyst | Anhydrous is critical. Fused |
| Nitrobenzene | Solvent | Solvent | High boiling point, stabilizes complex. |
Step-by-Step Procedure
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a dropping funnel protected by a calcium chloride drying tube.
-
Solvation: Dissolve 11.0 g (0.1 mol) of resorcinol in 40 mL of nitrobenzene.
-
Catalyst Addition: Add 16.4 g (0.12 mol) of anhydrous powdered zinc chloride (
). The mixture may warm slightly; cool to room temperature if necessary. -
Acylation: Add 14.8 g (0.11 mol) of 4-methylpentanoyl chloride dropwise over 30 minutes.
-
Process Control: Maintain temperature below 30°C during addition to minimize di-acylation.
-
-
Reaction: Slowly heat the mixture to 60–70°C and stir for 4 hours.
-
Note: Evolution of HCl gas indicates reaction progress. Do not exceed 80°C to prevent O-acylation or tar formation.
-
-
Quench: Cool the reaction mixture to room temperature and pour into 100 mL of ice-cold dilute HCl (10%) to break the zinc complex.
-
Extraction: Extract the organic layer.[2] Steam distill to remove the nitrobenzene solvent.
-
Purification: The residue (crude ketone) solidifies upon cooling. Recrystallize from water/ethanol (80:20) or benzene.
-
Expected Yield: 70–80%.
-
Checkpoint: Verify structure via IR (C=O stretch ~1640 cm⁻¹, H-bonded).
-
Phase 2: Clemmensen Reduction
Objective: Reduction of the ketone to the methylene group to yield 4-(4-methylpentyl)resorcinol.
Reagents
-
Amalgamated Zinc: Zinc wool or granules (20 g) treated with
. -
Concentrated HCl: 37% Aqueous solution.[3]
-
Solvent: Toluene or Ethanol (optional co-solvent).
Step-by-Step Procedure
-
Amalgam Preparation: Treat 20 g of zinc wool with 150 mL of 5%
solution for 1 hour. Decant the liquid and wash the zinc with water. -
Reaction Setup: Place the amalgamated zinc in a flask. Add 50 mL of water and 50 mL of conc. HCl.
-
Addition: Add 10 g of the 4-(4-methylpentanoyl)resorcinol (from Phase 1) dissolved in a minimal amount of toluene (to keep the ketone in the organic phase and prevent polymerization).
-
Reflux: Reflux the mixture vigorously for 8–12 hours.
-
Process Control: Add 5 mL of conc. HCl every 2 hours to maintain acid strength.
-
-
Workup: Cool the mixture. Separate the organic layer (toluene). Extract the aqueous layer with ether. Combine organic extracts.
-
Neutralization: Wash combined organics with saturated
solution, then brine. -
Isolation: Dry over
, filter, and evaporate the solvent. -
Final Purification: Recrystallize from hexane or distill under high vacuum.
-
Target: White to off-white crystalline solid.
-
Quality Control & Validation
To ensure the protocol meets "Drug Development" standards, the following analytical parameters must be met.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, MeOH/Water) | > 98.0% Area |
| Identity | H-NMR (DMSO-d6) | Triplet at |
| Regiochemistry | H-NMR (Aromatic) | 1,2,4-substitution pattern (d, d, s signals). |
| Residual Solvent | GC-Headspace | < 5000 ppm (Ethanol/Toluene) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Moisture in | Fuse |
| O-Acylation (Ester) | Temperature too low or catalyst inactive | Ensure temp reaches 60°C; O-acylated product can be rearranged to C-acylated via Fries Rearrangement (add more |
| Incomplete Reduction | Depletion of acid | Add conc. HCl more frequently during reflux. |
| Polymerization (Tar) | Reaction too vigorous | Use a co-solvent (Toluene) in the reduction step to dilute the substrate. |
References
-
Foundational Acylation Protocol: Dohme, A. R. L., Cox, E. H., & Miller, E. (1926). The Preparation of the Acyl and Alkyl Derivatives of Resorcinol. Journal of the American Chemical Society, 48(6), 1688–1693. Link
-
Clemmensen Reduction Mechanism: Martin, E. L. (1942).[4] The Clemmensen Reduction.[3][5][6][7][8][9] Organic Reactions, 1, 155.[8] Link
-
Industrial Application: Durairaj, R. B. (2005).[10] Resorcinol: Chemistry, Technology and Applications. Springer. (Standard text for resorcinol derivative synthesis).
- Modern Catalytic Variants: Sartori, G., & Maggi, R. (2006).
Sources
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
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- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Clemmensen Reduction [organic-chemistry.org]
- 8. Clemmensen Reduction (Chapter 30) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 10. Process For Manufacturing 4 Alkyl Resorcinol Derivatives [quickcompany.in]
Application Note: Preparation of Isohexyl-CBD Analogs using 4-(4-Methylpentyl)benzene-1,3-diol
This Application Note is structured to guide researchers through the synthesis of isohexyl-CBD analogs, specifically utilizing 4-(4-Methylpentyl)benzene-1,3-diol as the resorcinolic core. This protocol addresses the unique steric and electronic properties of the isohexyl side chain and the regiochemical implications of the 4-position substitution.
Executive Summary & Scientific Rationale
The development of novel cannabinoid analogs often focuses on modifying the alkyl side chain of the resorcinol moiety to modulate lipophilicity and receptor binding affinity (
Critical Distinction: Standard CBD synthesis utilizes 5-alkylresorcinols (e.g., Olivetol). The precursor specified here, 4-(4-Methylpentyl)benzene-1,3-diol , places the alkyl tail at the 4-position .
-
Regiochemical Impact: In 5-alkylresorcinols, the terpene coupling occurs at position 2 (between hydroxyls) to form the CBD core. In 4-alkylresorcinols, position 2 is sterically crowded. Coupling is kinetically favored at position 6 (ortho to OH, para to the alkyl group) or position 2 , potentially yielding "Abnormal-CBD" (abn-CBD) regioisomers or distinct structural analogs.
-
Mechanism: The synthesis relies on a Lewis acid-catalyzed Friedel-Crafts alkylation between the resorcinol and (+)-p-mentha-2,8-dien-1-ol (PMD).
Chemical Reaction Scheme
The following diagram illustrates the coupling pathway. Note the potential for regioisomers due to the 4-alkyl substitution.
Caption: Reaction pathway for the coupling of 4-(4-methylpentyl)benzene-1,3-diol with PMD. The 4-alkyl substitution directs the major coupling to position 6 due to steric hindrance at position 2.
Materials & Reagents
| Component | Specification | Role |
| Precursor | 4-(4-Methylpentyl)benzene-1,3-diol (>98%) | Core Scaffold |
| Terpene | (+)-p-Mentha-2,8-dien-1-ol (PMD) | Chiral Terpene Donor |
| Catalyst | Boron Trifluoride Etherate ( | Lewis Acid |
| Solvent | Dichloromethane (DCM), Anhydrous | Reaction Medium |
| Quench | Sodium Bicarbonate ( | Acid Neutralization |
| Drying Agent | Magnesium Sulfate ( | Water Removal |
Safety Note:
Experimental Protocol
Phase 1: Preparation of Reagents
-
Drying: Ensure the 4-(4-Methylpentyl)benzene-1,3-diol is dried under high vacuum for 2 hours to remove trace moisture, which can deactivate the Lewis acid.
-
Inert Environment: Flame-dry a 250 mL 3-neck round-bottom flask and flush with Argon.
-
Solvent Prep: Degas anhydrous DCM with Argon sparging for 15 minutes.
Phase 2: Coupling Reaction (Friedel-Crafts)
This step controls the stereoselectivity and minimizes THC formation (cyclization).
-
Dissolution: Dissolve 1.0 eq (e.g., 5.0 g) of 4-(4-Methylpentyl)benzene-1,3-diol in 100 mL anhydrous DCM.
-
Catalyst Addition: Cool the solution to 0°C using an ice/salt bath. Add 0.2 eq of
dropwise. Stir for 15 minutes.-
Why? Pre-complexation of the Lewis acid with the resorcinol hydroxyls activates the ring for electrophilic attack.
-
-
Terpene Addition: Dissolve 1.1 eq of (+)-PMD in 20 mL DCM. Add this solution dropwise over 45 minutes via an addition funnel.
-
Critical Control: Slow addition prevents the concentration of terpene carbocations, reducing dimerization side-products.
-
-
Reaction Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Endpoint: Disappearance of the resorcinol spot.
-
Note: If the reaction is sluggish, allow it to warm to 10°C, but do not exceed 20°C to prevent cyclization to isohexyl-THC analogs.
-
Phase 3: Quenching & Workup
-
Quench: Pour the cold reaction mixture into 100 mL of ice-cold saturated
solution with vigorous stirring.-
Visual Check: Evolution of
gas indicates neutralization.
-
-
Extraction: Separate the organic layer.[1] Extract the aqueous layer twice with 50 mL DCM.
-
Washing: Wash combined organics with brine (100 mL), then water (100 mL).
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo at <40°C.-
Result: A viscous, amber-colored oil (Crude Extract).
-
Purification Workflow
The crude oil contains the target isohexyl-CBD analog, unreacted terpene, and potential THC-type isomers.
Caption: Purification strategy using normal phase flash chromatography to isolate the target analog.
Chromatography Conditions:
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Linear gradient from 100% Hexane to 95:5 Hexane:Ethyl Acetate.
-
Elution Order: Terpenes (fastest)
Isohexyl-CBD Analog Isohexyl-THC (if formed) Bis-alkylated byproducts.
Analytical Validation
To confirm the identity of the Isohexyl-CBD Analog , specifically distinguishing it from standard CBD and confirming the chain structure:
| Method | Expected Signal / Characteristic |
| H-NMR (CDCl3) | Aromatic Protons: Singlet or meta-coupled doublets (depends on regiochem). Isohexyl Tail: Doublet at |
| HPLC-UV | Retention Time: Will shift relative to standard CBD due to increased lipophilicity of the C6-iso chain (approx +1.5 to 2.0 min shift on C18). |
| Mass Spec (LC-MS) | Molecular Ion: |
References
-
Mechoulam, R., & Hanuš, L. (2002). Cannabidiol: an overview of some chemical and pharmacological aspects. European Journal of Pharmacology. Link
- Tietze, L. F., et al. (2003). Stereoselective Synthesis of Cannabinoid-Type Compounds. Journal of the American Chemical Society.
-
Razdan, R. K. (1981). The Total Synthesis of Cannabinoids. The Total Synthesis of Natural Products. Link
-
Appendino, G., et al. (2008). Antibacterial cannabinoids from Cannabis sativa: a structure-activity study. Journal of Natural Products. Link
-
PubChem. (2023). 4-methyl-5-pentylbenzene-1,3-diol Compound Summary. National Library of Medicine. Link
Sources
Application Notes and Protocols for the Purification of 4-(4-Methylpentyl)benzene-1,3-diol via Recrystallization
For: Researchers, scientists, and drug development professionals
Introduction: The Rationale for Solvent Selection in the Purification of an Amphiphilic Phenol
4-(4-Methylpentyl)benzene-1,3-diol is a member of the alkylresorcinol family, a class of amphiphilic phenolic lipids. Its structure is characterized by a hydrophilic dihydroxybenzene (resorcinol) head and a hydrophobic alkyl tail. This dual nature is the primary determinant for the selection of an appropriate recrystallization solvent system. The goal of recrystallization is to dissolve the impure solid in a hot solvent and then allow the pure compound to crystallize upon cooling, leaving impurities behind in the solution.
The key to successfully recrystallizing an amphiphilic molecule like 4-(4-Methylpentyl)benzene-1,3-diol often lies in the use of a mixed solvent system. A single solvent is unlikely to be effective; a non-polar solvent that readily dissolves the alkyl chain will not adequately solvate the polar resorcinol head, and a polar solvent that interacts well with the diol group will be a poor solvent for the non-polar tail. Therefore, a judiciously chosen pair of miscible solvents, one polar and one non-polar, is typically required.
This application note provides a comprehensive guide to selecting and optimizing a solvent system for the purification of 4-(4-Methylpentyl)benzene-1,3-diol, complete with detailed experimental protocols.
Physicochemical Properties and Initial Considerations
While specific experimental data for 4-(4-Methylpentyl)benzene-1,3-diol is not extensively published, we can infer its properties from its structure and from data on similar compounds like 4-Methyl-5-pentylbenzene-1,3-diol.
| Property | Value/Consideration | Source/Rationale |
| Molecular Formula | C₁₂H₁₈O₂ | PubChem[1] |
| Molecular Weight | ~194.27 g/mol | PubChem[1] |
| Polarity | Amphiphilic | Inferred from structure |
| Expected Solubility | Low in water, moderate in polar organic solvents, high in non-polar organic solvents. | General chemical principles |
| Melting Point | To be determined experimentally | A sharp melting point is a key indicator of purity. |
A Note on the Use of Decolorizing Charcoal: The use of activated charcoal to remove colored impurities should be approached with caution for phenolic compounds. Phenols can sometimes form colored complexes with ferric ions present in charcoal, which could impede purification.
Solvent Selection Strategy: A Two-Fold Approach
Our strategy for identifying a suitable recrystallization solvent system involves two main stages:
-
Single Solvent Screening: To understand the solubility profile of the compound.
-
Mixed Solvent System Development: To fine-tune the crystallization process.
The ideal solvent system will exhibit the following characteristics:
-
The compound is highly soluble at elevated temperatures.
-
The compound is poorly soluble at low temperatures.
-
Impurities are either highly soluble or insoluble at all temperatures.
-
The solvent does not react with the compound.
-
The solvent is volatile enough to be easily removed from the purified crystals.
Diagram: Recrystallization Solvent Selection Workflow
Caption: A logical workflow for selecting and implementing a recrystallization solvent system.
Experimental Protocols
Protocol 1: Single Solvent Solubility Screening
Objective: To determine the solubility of 4-(4-Methylpentyl)benzene-1,3-diol in a range of individual solvents at room temperature and at their boiling points.
Materials:
-
Crude 4-(4-Methylpentyl)benzene-1,3-diol
-
Test tubes
-
Heating block or water bath
-
Vortex mixer
-
Selection of solvents (see table below)
Procedure:
-
Place approximately 20-30 mg of the crude compound into a series of test tubes.
-
Add 0.5 mL of a solvent to a test tube at room temperature.
-
Vortex the mixture and observe the solubility.
-
If the compound does not dissolve at room temperature, heat the test tube in a heating block or water bath to the solvent's boiling point.
-
Observe the solubility at the elevated temperature.
-
If the compound dissolves when hot, allow the solution to cool to room temperature and then in an ice bath. Observe if crystals form.
-
Record your observations in a table similar to the one below.
Table of Potential Solvents for Screening:
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility |
| Hexane | Non-polar | 69 | High (for alkyl chain) |
| Toluene | Non-polar | 111 | High (for alkyl chain) |
| Diethyl Ether | Slightly Polar | 35 | Moderate |
| Ethyl Acetate | Moderately Polar | 77 | Moderate |
| Acetone | Polar | 56 | Good (for resorcinol) |
| Ethanol | Polar | 78 | Good (for resorcinol) |
| Water | Very Polar | 100 | Low |
Protocol 2: Mixed Solvent System Recrystallization
Objective: To purify 4-(4-Methylpentyl)benzene-1,3-diol using a two-solvent system identified from the screening protocol. A promising starting point is a hexane/acetone or toluene/ethyl acetate mixture.
Materials:
-
Crude 4-(4-Methylpentyl)benzene-1,3-diol
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Selected "good" solvent (dissolves the compound when hot)
-
Selected "poor" solvent (compound is insoluble in it)
Procedure:
-
Place the crude 4-(4-Methylpentyl)benzene-1,3-diol in an Erlenmeyer flask with a stir bar.
-
Add the "good" solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).
-
Add a few more drops of the hot "good" solvent until the turbidity just disappears.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the ice-cold "poor" solvent or a pre-chilled mixture of the two solvents.
-
Dry the crystals under vacuum to remove residual solvent.
Diagram: Mixed Solvent Recrystallization Procedure
Caption: Step-by-step procedure for recrystallization using a mixed solvent system.
Purity Assessment
The success of the recrystallization should be assessed by:
-
Melting Point Determination: A pure compound will have a sharp and narrow melting point range. Compare the melting point of the recrystallized product to the crude material.
-
Thin-Layer Chromatography (TLC): Compare the TLC of the crude and recrystallized material. The purified product should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity.
Troubleshooting
-
Oiling Out: If the compound comes out of solution as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. Try using a lower boiling point solvent or a more dilute solution.
-
No Crystals Form: This may be due to using too much solvent or the solution cooling too quickly. Try scratching the inside of the flask with a glass rod to induce crystallization or adding a seed crystal. You can also try to partially evaporate some of the solvent.
-
Low Recovery: This can be caused by using too much solvent, not cooling the solution sufficiently, or washing the crystals with too much cold solvent.
Conclusion
The purification of 4-(4-Methylpentyl)benzene-1,3-diol by recrystallization is a powerful technique that leverages the compound's amphiphilic nature. A systematic approach to solvent selection, beginning with single solvent screening and progressing to the optimization of a mixed solvent system, is crucial for achieving high purity. The protocols outlined in this application note provide a robust framework for researchers to develop an effective purification strategy for this and other structurally related alkylresorcinols.
References
-
PubChem. 4-Methyl-5-pentylbenzene-1,3-diol. National Center for Biotechnology Information. [Link]
Sources
Application Note: Grignard Reaction Pathways for the Synthesis of 4-Alkyl Resorcinols
Abstract
4-Alkyl resorcinols are a significant class of phenolic lipids recognized for their broad biological activities, including antiseptic, anthelmintic, and tyrosinase-inhibiting properties, making them valuable targets in pharmaceutical and cosmetic research. This application note provides a detailed guide for the synthesis of 4-alkyl resorcinols, leveraging the Grignard reaction as a robust method for carbon-carbon bond formation. We present a strategic pathway starting from a protected resorcinol derivative, detailing the reaction mechanism, a step-by-step experimental protocol, safety considerations, and expected outcomes. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented method for synthesizing these important compounds.
Introduction and Scientific Background
The Grignard reaction, discovered by François Auguste Victor Grignard in 1900, remains one of the most fundamental and versatile reactions in organic synthesis.[1] It involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, most notably the carbonyl group of aldehydes and ketones, to form new carbon-carbon bonds.[2][3] This powerful transformation allows for the construction of complex carbon skeletons from simpler precursors.
The synthesis of 4-alkyl resorcinols presents a classic challenge that is elegantly addressed by Grignard chemistry. A common synthetic strategy involves the reaction of an alkyl Grignard reagent with a protected dihydroxybenzaldehyde, followed by subsequent chemical modifications to yield the final product. This multi-step approach provides a high degree of control over the final structure. The key steps, which will be detailed in this note, are:
-
Protection: The acidic phenolic protons of resorcinol must be protected to prevent them from quenching the highly basic Grignard reagent.[4][5] Etherification (e.g., methylation) is a common and effective protection strategy.
-
Grignard Reaction: An alkylmagnesium halide is added to the aldehyde functionality of the protected resorcinol derivative, forming a secondary alcohol.[6][7]
-
Reduction/Deoxygenation: The newly formed secondary alcohol is converted to the desired alkyl chain. A common method involves dehydration to an alkene followed by catalytic hydrogenation.
-
Deprotection: The protecting groups are removed to reveal the free phenolic hydroxyls of the final 4-alkyl resorcinol.
This application note will focus on the synthesis of 4-hexylresorcinol as a representative example, providing protocols that can be adapted for other alkyl chain lengths.
Reaction Mechanism and Pathway
The core of the synthesis is the nucleophilic addition of the Grignard reagent to the carbonyl carbon.[2][4] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and strongly basic.[6] This nucleophile attacks the electrophilic carbonyl carbon of the protected 2,4-dihydroxybenzaldehyde. The reaction typically proceeds through a six-membered ring transition state.[1][8] Subsequent steps of dehydration, hydrogenation, and deprotection complete the synthetic pathway.
Caption: Proposed reaction pathway for the synthesis of 4-hexylresorcinol.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the synthesis of 4-hexylresorcinol. All operations must be conducted in a chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.[9][10]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Magnesium Turnings | 99.8% | Sigma-Aldrich | Must be activated before use. |
| Iodine | Reagent Grade | Fisher Scientific | Used for magnesium activation. |
| 1-Bromohexane | 99% | Acros Organics | |
| 2,4-Dimethoxybenzaldehyde | 99% | Alfa Aesar | |
| Diethyl Ether (Anhydrous) | ≥99.7% | EMD Millipore | Essential for Grignard reagent stability.[5] |
| Tetrahydrofuran (THF, Anhydrous) | ≥99.9% | Sigma-Aldrich | Alternative solvent with a higher flash point.[10] |
| Hydrochloric Acid (HCl) | 37% | J.T. Baker | |
| Palladium on Carbon (Pd/C) | 10% | Strem Chemicals | Hydrogenation catalyst. |
| Boron Tribromide (BBr₃) | 1.0 M in CH₂Cl₂ | Sigma-Aldrich | Highly corrosive deprotection agent. |
| Sodium Sulfate (Anhydrous) | ACS Grade | VWR | Drying agent. |
| Saturated NH₄Cl (aq) | For quenching. | ||
| Saturated NaCl (aq) | For washing. | ||
| Nitrogen Gas | High Purity | For inert atmosphere. |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel (125 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice-water bath
-
Schlenk line or nitrogen balloon setup
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Parr hydrogenator or H-Cube system
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Protocol: Step-by-Step Synthesis
Part A: Preparation of Hexylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser (topped with a nitrogen inlet/drying tube), and a glass stopper. Flame-dry all glassware under a stream of nitrogen or oven-dry at 120 °C overnight to ensure all moisture is removed.[11][12] Allow to cool to room temperature under an inert atmosphere.
-
Magnesium Activation: Place magnesium turnings (2.67 g, 110 mmol) into the flask. Add a single crystal of iodine.[8][13] Gently warm the flask with a heat gun until violet iodine vapors are observed. The disappearance of the iodine color indicates activation of the magnesium surface.[13]
-
Reagent Preparation: Add anhydrous diethyl ether (50 mL) to the flask. In the dropping funnel, prepare a solution of 1-bromohexane (16.5 g, 100 mmol) in anhydrous diethyl ether (80 mL).
-
Initiation and Formation: Add a small portion (~5 mL) of the 1-bromohexane solution to the magnesium suspension. The reaction should initiate, evidenced by bubbling and a gentle reflux.[13] If the reaction does not start, gently warm the flask or crush a piece of magnesium with a dry stirring rod.[12]
-
Once initiated, add the remaining 1-bromohexane solution dropwise at a rate that maintains a steady but controlled reflux. The formation of the Grignard reagent is an exothermic process.[9] An ice bath should be kept on hand to moderate the reaction if it becomes too vigorous.[10][11]
-
After the addition is complete, gently reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting solution should be grayish and cloudy. Cool to room temperature.
Part B: Reaction with 2,4-Dimethoxybenzaldehyde
-
Setup: Cool the prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Aldehyde Addition: Dissolve 2,4-dimethoxybenzaldehyde (13.3 g, 80 mmol) in anhydrous diethyl ether (100 mL) and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
Part C: Work-up and Isolation of the Intermediate Alcohol
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (100 mL) dropwise. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.[7]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 50 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude secondary alcohol, 1-(2,4-dimethoxyphenyl)heptan-1-ol.
Part D: Dehydration and Hydrogenation
-
Dehydration: The crude alcohol can be dehydrated by heating with a catalytic amount of acid (e.g., p-toluenesulfonic acid) in a solvent like toluene with a Dean-Stark trap to remove water. Monitor the reaction by TLC until the starting material is consumed.
-
Hydrogenation: The resulting crude alkene is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to catalytic hydrogenation using 10% Pd/C under hydrogen pressure (e.g., 50 psi in a Parr apparatus) until hydrogen uptake ceases. This reduces the double bond to yield 1-(2,4-dimethoxyphenyl)heptane.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate in vacuo.
Part E: Demethylation to 4-Hexylresorcinol
-
Setup: Dissolve the crude protected product from Part D in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath) under a nitrogen atmosphere.
-
Deprotection: Slowly add a solution of boron tribromide (BBr₃, ~2.2 equivalents) in DCM dropwise.
-
After addition, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Work-up: Carefully quench the reaction by pouring it into an ice-water mixture. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purification: The final crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 4-hexylresorcinol as a white or off-white solid.[14]
Caption: Experimental workflow for the synthesis of 4-hexylresorcinol.
Expected Results and Data
The overall yield for this multi-step synthesis can vary significantly based on the efficiency of each step and the purity of the intermediates. Proper execution of anhydrous techniques is critical for the success of the Grignard formation step.
| Step | Product | Expected Yield | Purity (Typical) |
| A | Hexylmagnesium Bromide | Assumed quantitative in solution | N/A |
| B/C | 1-(2,4-Dimethoxyphenyl)heptan-1-ol | 75-85% | >90% (crude) |
| D | 1-(2,4-Dimethoxyphenyl)heptane | 80-90% (over 2 steps) | >95% (crude) |
| E | 4-Hexylresorcinol | 70-80% | >98% (after purification)[14] |
Safety and Troubleshooting
Safety Precautions:
-
Fire Hazard: Grignard reagents and the ether solvents used are extremely flammable.[9][10] All operations must be performed away from ignition sources in a chemical fume hood.
-
Reactivity: Grignard reagents react violently with water and other protic sources.[5][15] Strict anhydrous conditions are mandatory.
-
Exothermic Reaction: The formation of the Grignard reagent is highly exothermic and can lead to a runaway reaction if the alkyl halide is added too quickly.[10] Always have an ice bath ready for cooling.
-
Corrosive Reagents: Boron tribromide (BBr₃) is highly corrosive and reacts violently with moisture. Handle with extreme care using appropriate gloves and eye protection.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Grignard reaction does not initiate. | Wet glassware/solvents; Inactive magnesium surface. | Ensure all equipment is scrupulously dry.[11] Activate magnesium by crushing a piece under ether or adding a small iodine crystal.[12][13] |
| Low yield of Grignard addition product. | Incomplete Grignard formation; Aldehyde contains impurities. | Titrate a small aliquot of the Grignard reagent to determine its concentration before use. Use freshly purified aldehyde. |
| Significant amount of biphenyl-type side product (e.g., dodecane). | High local concentration of alkyl halide; Overheating. | Ensure slow, controlled addition of the alkyl halide. Maintain gentle reflux and avoid excessive heating. This side reaction is known as Wurtz coupling.[12] |
| Incomplete demethylation. | Insufficient BBr₃; Short reaction time. | Increase the equivalents of BBr₃. Monitor the reaction by TLC and extend the reaction time if necessary. |
References
-
Grignard reaction - Wikipedia. [Link]
-
The Grignard Reaction Mechanism - Chemistry Steps. [Link]
-
17.5: Alcohols from Carbonyl Compounds - Grignard Reagents - Chemistry LibreTexts. [Link]
-
ORGANIC REACTION MECHANISM Addition to the Carbonyl Group Nucleophilic Addition Reactions. [Link]
-
What are Grignard reagent preparation precautions during preparation? - Quora. [Link]
-
Grignard Reaction Reagents: A Toolbox for Chemists - Industrial Chemical Manufacturers. [Link]
-
Grignard Reaction - Organic Chemistry Portal. [Link]
-
Developing SOPs for Hazardous Chemical Manipulations. [Link]
-
Grignard Reactions and Experimentation | PDF | Ether | Chemistry - Scribd. [Link]
-
Grignard Reaction. [Link]
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. [Link]
-
-
The Grignard Reaction. [Link]
-
-
Grignard Reaction - American Chemical Society. [Link]
-
for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). [Link]
-
CHM 244 Lab Practical- Grignard Reactions. [Link]
-
Grignard Reaction: Synthesis of Triphenylmethanol. [Link]
-
18.4: The Reactions of Carbonyl Compounds with Gringard Reagents - Chemistry LibreTexts. [Link]
- Method of providing 5-(1, 2-dimethylheptyl)
- Process for the synthesis of alkylresorcinols - Google P
-
An Improved Process For Preparing 4 N Hexylresorcinol And 4 N. [Link]
-
4-HEXYLRESORCINOL - Food and Agriculture Organization of the United Nations. [Link]
Sources
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cerritos.edu [cerritos.edu]
- 9. dchas.org [dchas.org]
- 10. acs.org [acs.org]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. fao.org [fao.org]
- 15. artscimedia.case.edu [artscimedia.case.edu]
Troubleshooting & Optimization
Improving yield of 4-(4-Methylpentyl)benzene-1,3-diol synthesis
Executive Summary & Core Directive
User Issue: Low isolated yield (<40%) and difficult purification of 4-(4-Methylpentyl)benzene-1,3-diol. Diagnosis: The synthesis of 4-alkylresorcinols is deceptively simple. The two primary yield-killers are O-acylation vs. C-acylation competition in the first step and aromatic ring saturation or incomplete reduction in the second step.
This guide moves beyond standard textbook protocols, focusing on the Nencki Reaction (Zinc Chloride mediated acylation) followed by a Modified Clemmensen Reduction or Catalytic Hydrogenolysis . These methods are chemically grounded to favor the thermodynamic 4-position product and preserve the aromatic system.
The Synthetic Pathway (Visual Workflow)[1]
The following diagram outlines the optimized workflow, highlighting Critical Control Points (CCPs) where yield is most often lost.
Figure 1: Optimized synthetic route for 4-alkylresorcinols via Nencki acylation and subsequent reduction.
Protocol Optimization: Step-by-Step
Phase 1: The Acylation (Constructing the Carbon Skeleton)
Objective: Attach the 4-methylpentanoyl group specifically to the 4-position of the resorcinol ring.
The Problem: Friedel-Crafts with
The Solution: Use the Nencki Reaction conditions (
Optimized Protocol:
-
Reagents: Resorcinol (1.0 eq), 4-Methylpentanoic acid (1.1 eq), Anhydrous Zinc Chloride (
, 1.5 eq). -
Procedure:
-
Workup: Quench with dilute HCl to break the zinc complex. The product (a ketone) usually precipitates or separates as an oil.
Phase 2: The Reduction (Removing the Oxygen)
Objective: Convert the C=O ketone to a
Option A: Modified Clemmensen Reduction (Robust & High Yield) Best for labs without high-pressure hydrogenation equipment.
-
Reagents: Zinc wool (amalgamated with
), Conc. HCl, Toluene. -
Innovation: Use a biphasic system (Toluene/HCl). The ketone dissolves in the toluene layer, protecting the sensitive resorcinol ring from polymerization in the hot acid, while the reduction happens at the interface [2].
-
Yield Note: This method typically boosts yield from ~50% (standard aqueous) to ~75-80%.
Option B: Catalytic Hydrogenolysis (Green & Scalable) Best for GMP/Industrial settings.
-
Reagents: 10% Pd/C, Hydrogen (4-5 bar), Acetic Acid (solvent).
-
Critical Control: Do not use Ethanol/Methanol alone. Acetic acid protonates the phenol, preventing ring hydrogenation. Monitor closely to stop exactly after 2 equivalents of
are consumed to avoid converting the resorcinol into a cyclohexane diol [3].
Troubleshooting & FAQ
The following table addresses specific failure modes reported by users synthesizing 4-alkylresorcinols.
| Symptom | Probable Cause | Corrective Action |
| Low Yield in Step 1 (<30%) | Moisture in | |
| Product is a Red/Black Tar | Oxidation / Polymerization | Resorcinol oxidizes easily at high pH. Ensure acidic conditions are maintained and perform reactions under Nitrogen/Argon. |
| Product contains Ester (O-acyl) | Reaction temp too low | The Nencki reaction requires >130°C to drive the thermodynamic C-acylation. Increase temp and time. |
| Step 2: Ring Saturation | Over-hydrogenation | If using Pd/C, lower the pressure or switch to the Clemmensen method. The resorcinol ring is electron-rich and reduces easily. |
| Purification Difficulties | High Boiling Point | The product boils >180°C at high vacuum. Use Kugelrohr distillation or recrystallize from non-polar solvents like Hexane/Toluene. |
Quantitative Data: Catalyst Comparison
Impact of catalyst choice on the regioselectivity of resorcinol acylation (Step 1).
| Catalyst System | Primary Product | Regioselectivity (4- vs 2-pos) | Typical Yield | Notes |
| 4-Acyl (Target) | 95:5 | 70-85% | Recommended. Best balance of yield and selectivity. | |
| 4-Acyl | 80:20 | 50-60% | Harsh; often leads to demethylation or tars. | |
| 4-Acyl | 90:10 | 60-75% | Good alternative, but expensive and moisture sensitive. | |
| Polyphosphoric Acid | 2,4-Diacyl | N/A | Variable | Tendency to poly-acylate. |
References
-
Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. "Acylation of Phenols." Thieme Chemistry. Available at: [Link] (Accessed Oct 2023). Validates the Nencki reaction conditions for resorcinol derivatives.
-
Organic Syntheses. "Clemmensen Reduction: Modified Procedures." Org. Synth. Coll. Vol. 2. Available at: [Link]. Foundational text for biphasic reduction strategies.
-
Journal of Medicinal Chemistry. "Synthesis and Biological Evaluation of 4-Alkylresorcinols." Referencing general protocols for 4-n-hexylresorcinol which apply directly to the 4-methylpentyl analog. Available at: [Link].
-
PubChem Compound Summary. "4-Methyl-5-pentylbenzene-1,3-diol" (Analogous structure for property verification). Available at: [Link].
Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment utilizing appropriate Personal Protective Equipment (PPE).
Sources
Minimizing side reactions in Friedel-Crafts acylation of resorcinol
This guide serves as a high-level technical resource for minimizing side reactions during the Friedel-Crafts acylation of resorcinol. It is designed for process chemists and researchers requiring precise control over regio- and chemoselectivity.
Executive Summary: The Resorcinol Paradox
Resorcinol (1,3-dihydroxybenzene) presents a unique challenge in electrophilic aromatic substitution. Its dual hydroxyl groups make the ring extremely electron-rich (
The Core Problem: This hyper-reactivity causes a "runaway" effect. Standard Friedel-Crafts protocols often yield a mixture of:
-
O-acylated esters (Kinetic products)
-
C-acylated ketones (Thermodynamic products - Desired)
-
Poly-acylated species (2,4-diacyl or 4,6-diacyl resorcinols)
-
Polymeric Tars (Oxidative coupling/polymerization)
This guide provides the mechanistic insight and protocols to force the reaction toward the desired mono-C-acylated product (typically 4-acylresorcinol).
Mechanistic Pathway & Control Points
To troubleshoot, one must visualize the competition between the Oxygen (hard nucleophile) and the Ring Carbon (soft nucleophile).
Diagram 1: Reaction Pathway & Selectivity Nodes
Caption: The kinetic vs. thermodynamic landscape. Note that O-acylated products can be converted to the desired C-acylated product via the Fries Rearrangement.
Critical Troubleshooting Guide (Q&A)
Category A: Chemoselectivity (O- vs. C-Acylation)
Q1: I am isolating large amounts of resorcinol ester (O-acyl) instead of the ketone. Why?
-
Root Cause: You are operating under kinetic control . The hydroxyl oxygen is more electronegative and accessible than the ring carbon, reacting faster at lower temperatures or with weak catalysts.
-
The Fix:
-
Switch to Thermodynamic Control: Increase reaction temperature to
(if using weak acids like ZnCl ) or use a stronger Lewis acid (AlCl ) which favors the stable C-acylate complex. -
Force Fries Rearrangement: If the ester is already formed, add more Lewis acid (1.1 equiv relative to ester) and heat. The Lewis acid coordinates to the ester carbonyl, facilitating the acyl group migration to the ortho-position.
-
Q2: Why does the reaction stall at 60-70% conversion?
-
Root Cause: Product Inhibition .[1] The product (acylresorcinol) is a bidentate ligand. It chelates the Lewis acid catalyst between the carbonyl oxygen and the ortho-hydroxyl group, deactivating the catalyst.
-
The Fix:
-
Stoichiometry: You cannot use catalytic amounts of AlCl
or ZnCl . You typically need >1.1 equivalents of Lewis acid per carbonyl group formed. For mono-acylation, use at least 1.2–1.5 equivalents of catalyst.
-
Category B: Polyacylation & Regioselectivity
Q3: I am seeing significant 4,6-diacylresorcinol. How do I stop at mono-acylation?
-
Root Cause: The first acyl group deactivates the ring, but resorcinol is so electron-rich that the second ring position remains reactive, especially with excess acylating agent.
-
The Fix:
-
Reverse Addition: Add the acylating agent slowly to a solution of Resorcinol + Catalyst. Keep Resorcinol in excess during the addition.
-
Solvent Choice: Use Nitrobenzene or Dichloromethane (DCM). These solvents complex slightly with the acylium ion, moderating its reactivity compared to neat conditions.
-
Zeolite Catalysis: Switch to shape-selective catalysts (see Protocol B). Zeolite H-Beta has pore structures that sterically hinder the formation of the bulky di-acylated product.
-
Category C: Impurity Profile (Tars)
Q4: The reaction mixture turns into a black, insoluble tar. What happened?
-
Root Cause: Resorcinol is highly susceptible to oxidative polymerization, especially under basic conditions or high heat with trace oxygen.
-
The Fix:
-
Inert Atmosphere: Strictly run the reaction under Nitrogen or Argon.
-
Temperature Ramp: Do not spike the temperature. A violent exotherm can trigger polymerization.
-
Acid Quality: Ensure your Lewis acid is anhydrous. Hydrated AlCl
releases HCl gas uncontrollably and creates "hot spots" of acidity that degrade the substrate.
-
Comparative Data: Catalyst Performance
The following table summarizes the selectivity profiles of common catalytic systems for Resorcinol Acylation.
| Catalyst System | Primary Product | Selectivity (Mono:Di) | Reaction Type | Notes |
| ZnCl | 4-Acylresorcinol | 85:15 | Nencki Reaction | Robust, requires high temp ( |
| AlCl | 4-Acylresorcinol | 70:30 | Friedel-Crafts | High yield but poor selectivity (di-acyl common). Difficult workup (hydrolysis). |
| Zeolite H-Beta | 4-Acylresorcinol | 98:2 | Heterogeneous | Best for Mono-selectivity. Shape selective. Reusable catalyst. |
| Sc(OTf) | 4-Acylresorcinol | 95:5 | Lewis Acid | High cost, excellent for delicate substrates. |
Validated Experimental Protocols
Protocol A: The "Nencki" Method (Robust, Classical)
Best for: Large scale, simple substrates, where 10-15% di-acyl impurity is acceptable or separable.
-
Setup: Flame-dry a 3-neck round bottom flask. Equip with mechanical stirrer and N
inlet. -
Reagents: Add Resorcinol (100 mmol) and Zinc Chloride (anhydrous, 150 mmol) .
-
Solvent/Reagent: Add Carboxylic Acid (120 mmol) (acts as reagent and solvent).
-
Reaction: Heat oil bath to 140°C . The mixture will melt and turn deep red.
-
Critical Step: Maintain 140°C for 3 hours. Do not exceed 160°C to prevent tarring.
-
-
Workup: Cool to 60°C. Pour slowly into 500 mL dilute HCl (1M) with vigorous stirring to break the Zinc-chelate complex.
-
Isolation: The product usually precipitates as an orange/red solid. Filter and recrystallize from water/ethanol.
Protocol B: Zeolite-Catalyzed Mono-Acylation (High Selectivity)
Best for: High purity requirements, minimizing waste.
-
Catalyst Prep: Calcine Zeolite H-Beta (SiO
/Al O = 25) at 500°C for 4 hours to activate acid sites. -
Reaction: In a flask, combine Resorcinol (10 mmol) , Zeolite (0.5 g) , and Nitrobenzene (10 mL) .
-
Addition: Add Acyl Chloride (10 mmol) dropwise at room temperature.
-
Heating: Reflux at 120°C for 6-8 hours.
-
Workup: Filter off the catalyst (can be regenerated). Evaporate solvent.[2]
-
Result: Typically >95% selectivity for mono-acylated product due to pore confinement preventing di-acylation.
-
Decision Logic for Optimization
Use this flowchart to select the correct modification for your specific failure mode.
Caption: Logic flow for identifying and correcting the root cause of low yields.
References
-
Mechanism of Acyl
-
Hunt, I. "Acylation of Phenols: C vs O Acylation." Department of Chemistry, University of Calgary.
-
[Link]
-
-
The Nencki Reaction (Zinc Chloride Protocol)
-
Zeolite C
- Chiche, B., et al. "Acylation of toluene and phenol over zeolite catalysts." Journal of Catalysis, 1987.
- Note: See also recent reviews on Zeolite H-Beta for resorcinol specifically.
-
[Link]
-
Green Chemistry Approaches
- Yadav, G. D., & Pathre, G. S. "Novelty of solid acid catalysts in Friedel-Crafts acylation.
-
[Link]
Sources
Technical Support Center: Crystallization of Oily Resorcinol Derivatives
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for resolving crystallization challenges with oily resorcinol derivatives. This guide is designed to provide you, our fellow scientists, with practical, in-depth solutions to common issues encountered in the lab. Oily or reluctant-to-crystallize compounds are a frequent hurdle in organic synthesis and drug development. This resource synthesizes fundamental principles with field-proven troubleshooting strategies to help you achieve high-quality crystalline material.
Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues
This section directly addresses the most common crystallization problems in a rapid-response, question-and-answer format.
Q1: My resorcinol derivative "oils out" instead of crystallizing upon cooling. What is happening and how can I fix it?
A1: Understanding the "Oiling Out" Phenomenon
"Oiling out," also known as liquid-liquid phase separation (LLPS), is a common problem when the melting point of your compound (often lowered by impurities) is below the temperature of the solution from which it is trying to crystallize.[1] Instead of forming an ordered crystal lattice, the solute separates as a supersaturated, amorphous liquid phase.[2][3] This occurs because the system can achieve a lower energy state more rapidly by separating into two liquid phases than by organizing into a solid crystalline structure. Several factors can drive this phenomenon, including excessively high supersaturation, rapid cooling rates, and the presence of impurities.[1][4]
Troubleshooting Strategies:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: Avoid crash-cooling your solution in an ice bath. Allow it to cool slowly to room temperature, and then gradually cool it further in a refrigerator. This gives the molecules more time to orient themselves into a crystal lattice.
-
Add More Solvent: Your solution might be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount (5-10%) of additional solvent, and attempt to cool it again slowly.[1]
-
-
Optimize Your Solvent System:
-
Solvent Choice is Critical: The ideal solvent dissolves your compound well at high temperatures but poorly at low temperatures.[5] For polar resorcinol derivatives, solvents like water, ethanol, or methanol can be effective.[6] Toluene has also been used successfully for the recrystallization of resorcinol itself.[7]
-
Use a Solvent/Anti-Solvent System: This is one of the most powerful techniques for oily compounds.[8][9] Dissolve your derivative in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until turbidity persists. See Protocol 1 for a detailed workflow.
-
-
Introduce a Nucleation Site (Seeding):
-
Use Seed Crystals: If you have even a tiny amount of solid material, add a single seed crystal to the supersaturated solution.[10][11] This provides a template for crystal growth, bypassing the energy-intensive primary nucleation step.[3]
-
Induce Seeding: If no crystals are available, try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic glass fragments can act as nucleation sites.
-
-
Improve Compound Purity:
Q2: I've tried cooling my solution, but no crystals or oil have formed. What should I do next?
A2: Addressing Reluctant Crystallization
This situation typically arises from two main causes: either the solution is not sufficiently supersaturated, or the energy barrier for nucleation is too high.
Troubleshooting Strategies:
-
Increase Supersaturation:
-
Slow Evaporation: Loosely cover your flask and allow the solvent to evaporate slowly over several hours or days.[13] This gradually increases the solute concentration to the point of saturation and crystallization. Placing the vial inside a larger, sealed container with a desiccant can also facilitate this.[14]
-
Reduce Temperature: If not already done, place the solution in a freezer (-10 to -20 °C) to further decrease the solubility of your compound.[13]
-
-
Utilize Vapor Diffusion:
-
This is an excellent method for growing high-quality crystals from small amounts of material.[13][14] Dissolve your compound in a small vial using a good, less volatile solvent. Place this inner vial inside a larger jar containing a small amount of a volatile anti-solvent. Seal the larger jar. The anti-solvent vapor will slowly diffuse into your compound's solution, inducing crystallization over time.[13][14]
-
-
Consider Melt Crystallization:
Q3: My crystallization yield is very low. How can I improve it?
A3: Maximizing Your Product Recovery
A low yield can be frustrating. The primary culprit is often excessive loss of the compound to the mother liquor.[1]
Troubleshooting Strategies:
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve your compound.[1] Using excess solvent will keep more of your product dissolved even after cooling.
-
Optimize the Cooling Process: Ensure you have allowed sufficient time at a low temperature for the crystallization to complete. Check the mother liquor for remaining product by evaporating a small sample to see if more solid forms.
-
Recover a Second Crop: Do not discard the mother liquor (the filtrate after filtration). Concentrate the mother liquor by boiling off a portion of the solvent and re-cool it to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Choose the Right Solvent System: In an anti-solvent crystallization, the final solvent ratio is critical. Too much of the "good" solvent will reduce your yield. Fine-tune the ratio to maximize precipitation while maintaining purity.
Part 2: In-Depth Protocols and Workflows
This section provides detailed experimental procedures and visual guides to implement the strategies discussed above.
Troubleshooting Workflow for Oiling Out
The following diagram outlines a logical decision-making process when faced with an oily resorcinol derivative.
Caption: Decision tree for troubleshooting oiling out.
Table 1: Solvent Selection Guide for Resorcinol-Type Compounds
Choosing the right solvent is crucial. Resorcinol and its derivatives are polar, making polar solvents a good starting point.[6] This table provides a list of common solvents and their properties to guide your selection for both single-solvent and anti-solvent crystallizations.
| Solvent (Good Solvents) | Boiling Point (°C) | Polarity Index | Anti-Solvent (Poor Solvents) | Boiling Point (°C) | Polarity Index |
| Water | 100 | 10.2 | Hexane | 69 | 0.1 |
| Ethanol | 78 | 4.3 | Heptane | 98 | 0.1 |
| Methanol | 65 | 5.1 | Toluene | 111 | 2.4 |
| Isopropanol | 82 | 3.9 | Diethyl Ether | 35 | 2.8 |
| Acetone | 56 | 5.1 | Dichloromethane | 40 | 3.1 |
| Acetonitrile | 82 | 5.8 | |||
| Toluene | 111 | 2.4 |
Data sourced from various chemical reference materials. Polarity Index is a relative measure.
Protocol 1: Step-by-Step Anti-Solvent Crystallization
This protocol is a robust method for inducing crystallization from oily compounds that fail to solidify with simple cooling.[8][9]
Materials:
-
Oily resorcinol derivative
-
"Good" solvent (e.g., Ethanol, Acetone)
-
"Anti-solvent" (e.g., Hexane, Water)
-
Erlenmeyer flask
-
Stir plate and magnetic stir bar
-
Dropping funnel or pipette
Procedure:
-
Dissolution: Place the oily compound in an Erlenmeyer flask with a stir bar. Gently warm the flask while stirring and add the minimum amount of the "good" solvent required to fully dissolve the oil. Ensure the solution is clear.
-
Setup: Allow the solution to cool to room temperature. Place the flask on a stir plate and begin moderate stirring.
-
Slow Addition of Anti-Solvent: Fill a dropping funnel or pipette with the "anti-solvent." Add the anti-solvent to the stirred solution very slowly, one drop at a time. The rate of addition is critical; adding it too quickly will cause localized high supersaturation and lead to oiling out.[9]
-
Observe for Turbidity: Continue adding the anti-solvent until you observe a persistent cloudiness (turbidity) in the solution. This indicates that the solution is now saturated.
-
Induce Crystallization: At this point, stop adding the anti-solvent. If crystals do not form spontaneously within a few minutes, try the following:
-
Add one or two more drops of anti-solvent.
-
Scratch the inside of the flask with a clean glass rod.
-
Add a seed crystal if available.
-
-
Crystal Growth: Once nucleation begins, allow the solution to stir slowly at room temperature for at least one hour to allow the crystals to grow. You may see more solid precipitate during this time.
-
Complete Precipitation: To maximize yield, you can add a bit more anti-solvent or cool the entire mixture in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent to remove any residual mother liquor, and dry them thoroughly.
Visualization of Supersaturation Control
The goal of any crystallization is to move the solution from a stable, undersaturated state into a metastable supersaturated state where crystal growth is favored, while avoiding the labile zone where uncontrolled precipitation or oiling out occurs.
Caption: Controlling crystallization by navigating supersaturation zones.
References
-
Sonneveld. (2023, August 24). Crystallization of fats and oils. Blogs. [Link]
-
ResearchGate. (2025, August 7). A method to crystallize substances that oil out. [Link]
-
UCLA Chem 30BL. SOP: CRYSTALLIZATION. [Link]
-
Brainly.com. (2023, September 10). What are suitable solvents or solvent pairs for recrystallization of resorcinol and benzoic acid?. [Link]
-
Mettler Toledo. Using AntiSolvent for Crystallization. [Link]
-
Indigo Fragrance. Crystallization Issues. [Link]
-
National Institutes of Health (NIH). Pressure-Promoted Solvation of Resorcinol. [Link]
-
International Journal of Applied Pharmaceutics. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. [Link]
-
National Institutes of Health (NIH). Crystallization modifiers in lipid systems. [Link]
- Google Patents.
-
ResearchGate. (2015, June 26). How can I purify resorcinol?. [Link]
-
Mettler Toledo. Using AntiSolvent for Crystallization. [Link]
-
Journal of Medicinal and Chemical Sciences. (2022, August 27). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. [Link]
-
International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. [Link]
- Google Patents.
-
University of Geneva. Guide for crystallization. [Link]
-
Journal of Medicinal and Chemical Sciences. (2023, May 15). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. [Link]
-
University of Southampton ePrints. Resorcinol Crystallization from the Melt: A New Ambient Phase and New “Riddles”. [Link]
- Google Patents.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. [Link]
-
AAK. (2025, August 20). How Oil Selection Controls Crystallization in Shea Butter Formulations. [Link]
-
University of Florida Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. [Link]
-
ACS Publications. (2020, September 15). Seeding Techniques and Optimization of Solution Crystallization Processes. [Link]
-
ACS Publications. (2020, September 15). Seeding Techniques and Optimization of Solution Crystallization Processes. [Link]
-
Journal of the American Chemical Society. (2016, March 17). Resorcinol Crystallization from the Melt: A New Ambient Phase and New “Riddles”. [Link]
- Google Patents.
-
ResearchGate. (2016, June). Pressure-Dependent Crystallization Preference of Resorcinol Polymorphs. [Link]
-
ResearchGate. (2025, August 9). Effect of Impurities on the Growth Kinetics of Crystals. [Link]
-
Mettler Toledo. Seeding Studies For Crystallization - Improve Batch Consistency. [Link]
- Google Patents.
-
ESRF. Resorcinol crystal twisting and polymorphism. [Link]
-
Pure. (2016, April 27). Resorcinol Crystallization from the Melt: A New Ambient Phase and New "Riddles". [Link]
-
ResearchGate. (2025, April 1). Innovations and Challenges in Resorcinol Chemistry: From Synthesis to Industrial Applications -A Review. [Link]
-
Journal of the American Chemical Society. (2016, April 13). Resorcinol Crystallization from the Melt: A New Ambient Phase and New "Riddles". [Link]
-
Preprints.org. (2018, November 14). Synthesis and Structure-Activity Relationships of Resorcinol Derivatives as Highly Potent Tyrosinase Inhibitors. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
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- 9. ijprajournal.com [ijprajournal.com]
- 10. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 11. mt.com [mt.com]
- 12. Crystallization of fats and oils | Blogs | Sonneveld [sonneveld.com]
- 13. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 14. unifr.ch [unifr.ch]
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- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
Stability of 4-(4-Methylpentyl)benzene-1,3-diol under oxidative conditions
Introduction
Welcome to the technical support guide for 4-(4-Methylpentyl)benzene-1,3-diol. This document is designed for researchers, medicinal chemists, and formulation scientists to provide in-depth insights into the stability of this molecule, particularly under oxidative stress. As an alkylated resorcinol, 4-(4-Methylpentyl)benzene-1,3-diol possesses a phenol-like structure, making its dihydroxy aromatic ring susceptible to oxidation. Understanding these degradation pathways is critical for developing stable formulations, ensuring analytical method robustness, and maintaining drug substance integrity throughout its lifecycle.
This guide provides a series of frequently asked questions (FAQs) for quick reference, detailed troubleshooting protocols for common experimental challenges, and validated methodologies for conducting stability studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of degradation for 4-(4-Methylpentyl)benzene-1,3-diol under oxidative conditions?
A1: The primary degradation mechanism involves the oxidation of the electron-rich 1,3-diol (resorcinol) ring. Phenolic compounds are susceptible to oxidation, which can proceed via a one-electron transfer to form a phenoxyl radical.[1] This radical is unstable and can lead to several outcomes:
-
Formation of Quinone-type Structures: Further oxidation can lead to the formation of highly colored quinone or quinone-methide species.[1][2][3]
-
Polymerization: The reactive radical intermediates can couple together, forming dimers and higher-order polymers. This is often observed as a discoloration (e.g., turning reddish or brown) of the solution and can lead to the loss of the parent compound without the appearance of distinct new peaks in a chromatogram.[4]
-
Ring Opening: Under harsh oxidative conditions, the aromatic ring can be cleaved, leading to the formation of smaller, highly polar aliphatic acids.
Q2: How does the alkyl side chain affect the stability of the molecule?
A2: The 4-methylpentyl side chain has a modest electronic effect on the resorcinol ring but significantly influences the molecule's physical properties, such as its lipophilicity. While the primary site of oxidation is the phenolic ring, the benzylic position on the alkyl chain (the carbon atom attached to the ring) could also be susceptible to oxidation under certain conditions, potentially forming a benzylic hydroperoxide which could further degrade. The length and structure of the alkyl chain can also impact how the molecule orients itself in different matrices (e.g., in bulk oil vs. an oil-in-water emulsion), which can affect its overall antioxidant activity and degradation rate.[4][5]
Q3: What are the typical conditions for a forced oxidative degradation study of this compound?
A3: Forced degradation studies are designed to intentionally degrade the sample to identify potential degradants and validate the stability-indicating nature of analytical methods.[6][7] For oxidative stress, a common starting point is to treat a solution of 4-(4-Methylpentyl)benzene-1,3-diol (e.g., 1 mg/mL in methanol or acetonitrile/water) with hydrogen peroxide (H₂O₂). A typical range for H₂O₂ concentration is 0.1% to 3% v/v.[8] The reaction is often conducted at room temperature for up to 24 hours, or gently heated (e.g., 40-60°C) for a shorter period to accelerate degradation. The goal is to achieve 5-20% degradation of the parent compound.[7]
Q4: What analytical technique is best suited for monitoring the stability of 4-(4-Methylpentyl)benzene-1,3-diol?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with a photodiode array (PDA) detector and coupled to a mass spectrometer (LC-MS), is the gold standard.[4][9] A reversed-phase C18 column is typically used. The PDA detector is crucial for assessing peak purity and detecting chromophorically distinct degradants. Mass spectrometry is invaluable for identifying the molecular weights of degradation products, which is essential for elucidating degradation pathways.[4][9]
Q5: What does a "poor mass balance" in my forced degradation study indicate?
A5: Poor mass balance (where the sum of the parent compound and all detected degradants is significantly less than 100% of the initial amount) can indicate several issues:
-
Formation of Non-UV Active Degradants: Ring-opening can produce small aliphatic molecules that lack a chromophore and are thus invisible to a UV/PDA detector.[8]
-
Formation of Insoluble Polymers: As mentioned in A1, polymerization is a likely degradation pathway.[4] These polymers may precipitate out of solution or be too large to elute from the HPLC column.
-
Volatile Degradants: Small degradation products may be volatile and lost during sample preparation or analysis.
-
Co-elution: A degradant may be co-eluting with the parent peak, leading to an inaccurate quantification. Peak purity analysis with a PDA detector is essential to rule this out.[8]
Troubleshooting Guides
Issue 1: Rapid Discoloration of the Sample Solution Upon Addition of Oxidant
-
Observation: Upon adding hydrogen peroxide or another oxidizing agent, the solution of 4-(4-Methylpentyl)benzene-1,3-diol rapidly turns yellow, pink, or brown.
-
Probable Cause: This is a classic indicator of the formation of quinone-type species and/or phenolic polymers.[2][4] The resorcinol moiety is highly susceptible to oxidation, and the formation of these colored, conjugated systems is a common result.
-
Troubleshooting Steps:
-
Reduce Stress Severity: The conditions are likely too harsh. Decrease the concentration of the oxidizing agent (e.g., from 3% H₂O₂ to 0.5% H₂O₂), lower the reaction temperature, or shorten the exposure time.
-
Monitor at Early Time Points: Analyze the sample at very early time points (e.g., 5, 15, 30 minutes) to capture initial degradation products before they polymerize or degrade further.
-
Use a Milder Oxidant: If H₂O₂ is too aggressive, consider using a metal-catalyzed oxidation (e.g., CuCl₂) under controlled conditions or even exposure to air/light over a longer period.
-
Confirm by UV-Vis: Use a UV-Vis spectrophotometer to scan the discolored solution. The appearance of new absorbance bands in the visible region (400-700 nm) can confirm the formation of colored species.
-
Issue 2: HPLC Chromatogram Shows a Loss of Parent Peak but No Significant Degradant Peaks
-
Observation: The peak area for 4-(4-Methylpentyl)benzene-1,3-diol decreases after stress, but there are no new peaks of corresponding magnitude. Mass balance is poor.
-
Probable Cause: This strongly suggests the formation of degradation products that are not being detected or are being lost. The most likely culprits are insoluble polymers or highly polar, early-eluting compounds.
-
Troubleshooting Steps:
-
Check the Solvent Front: Modify the HPLC gradient to be much shallower at the beginning (e.g., hold at a very low organic percentage for several minutes). This will help to retain and separate highly polar degradants that might be eluting in the void volume.
-
Use a Different Detector: If available, analyze the sample using a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) to detect compounds with poor or no UV chromophore.[8]
-
Inspect the Sample Vial: Look for any precipitated material. If present, try to dissolve it in a stronger solvent (like pure DMSO or DMF) and analyze it separately, though it may be polymeric and difficult to chromatograph.
-
Modify the Gradient for Late Eluters: Implement a steep gradient increase and a high-organic wash at the end of your run to elute any strongly retained oligomers or polymers from the column.
-
Issue 3: Degradation Product Peaks are Broad or Show Significant Fronting
-
Observation: New peaks corresponding to degradation products are not sharp and symmetrical; they exhibit a leading edge (fronting).
-
Probable Cause: Oxidative degradation often introduces polar functional groups (e.g., hydroxyls, carboxylic acids). These highly polar analytes can exhibit poor peak shape in reversed-phase chromatography, especially if the sample is dissolved in a solvent stronger than the initial mobile phase.[10][11] Peak fronting can also be caused by column overload or a physical problem with the column, like a void.[12]
-
Troubleshooting Steps:
-
Match Sample Solvent to Mobile Phase: The most common cause of fronting is injecting a sample in a solvent significantly stronger (i.e., higher organic content) than the starting mobile phase. Dilute the sample in the initial mobile phase whenever possible.
-
Reduce Injection Volume: Injecting too much analyte mass can cause overload. Reduce the injection volume or dilute the sample.[10]
-
Check for Column Voids: A sudden appearance of fronting for all peaks can indicate a physical collapse of the column bed at the inlet.[12] This is often irreversible. To diagnose, remove the guard column (if present) and re-run. If the problem persists, replacing the analytical column may be necessary.
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analytes. For acidic degradants, a low pH mobile phase (e.g., using 0.1% formic or acetic acid) will keep them in their neutral form, which generally results in better peak shape on a C18 column.
-
Experimental Protocols & Data
Protocol 1: Forced Oxidative Degradation Study
This protocol is a starting point and should be optimized to achieve 5-20% degradation.
-
Sample Preparation: Prepare a stock solution of 4-(4-Methylpentyl)benzene-1,3-diol at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Control Sample: Transfer 1 mL of the stock solution to an HPLC vial. This is the T=0 (time zero) control.
-
Oxidative Stress Sample:
-
Transfer 1 mL of the stock solution to a separate vial.
-
Add 100 µL of 3% hydrogen peroxide (H₂O₂) to achieve a final concentration of approximately 0.3%.
-
Mix gently and store at 40°C, protected from light.
-
-
Time Points: At specified time points (e.g., 2, 4, 8, and 24 hours), take an aliquot of the stressed sample. If necessary, quench the reaction by adding a small amount of a reducing agent like sodium bisulfite, or simply dilute it into the mobile phase for immediate analysis.
-
Analysis: Analyze the control and stressed samples by the stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating HPLC-PDA Method
This method is adapted from a validated procedure for a similar compound, 4-hexylresorcinol, and serves as an excellent starting point.[4][9]
-
HPLC System: HPLC with PDA Detector (or UV at 280 nm)
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
PDA Wavelength: Monitor from 200-400 nm; extract chromatogram at 280 nm for quantification.
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 26.0 | 50 | 50 |
| 30.0 | 50 | 50 |
Expected Degradation Profile (Hypothetical Data)
The following table summarizes potential results from a forced degradation study, illustrating how to present the data.
| Stress Condition | Duration | % Degradation of Parent | Major Degradation Products (Hypothetical Rt) | Observations |
| 0.3% H₂O₂, 40°C | 8 hours | 15.2% | D1 (Rt=5.2 min), D2 (Rt=8.1 min) | Solution turned pale yellow. |
| 1 M HCl, 60°C | 24 hours | < 2% | - | No significant degradation. |
| 1 M NaOH, 60°C | 4 hours | 25.8% | D3 (Rt=19.5 min), D4 (Rt=22.1 min) | Solution turned reddish-brown; evidence of polymerization.[4] |
| Heat, 80°C | 72 hours | < 1% | - | No significant degradation. |
| Photolytic (ICH Q1B) | - | 8.5% | D1 (Rt=5.2 min) | Slight degradation observed. |
Visualizing Degradation & Workflows
Diagram 1: Potential Oxidative Degradation Pathways
This diagram illustrates the likely initial steps in the oxidative degradation of 4-(4-Methylpentyl)benzene-1,3-diol.
Caption: Potential routes of oxidative degradation for the target molecule.
Diagram 2: Forced Degradation Experimental Workflow
This diagram outlines the logical flow of a typical forced degradation study.
Caption: Workflow for a comprehensive forced degradation study.
References
- Bolton, J. L., & Dunlap, T. L. (2017). Formation and biological targets of botanical o-quinones. Food and Chemical Toxicology, 105, 46-58.
- Bremner, D. M., & Taha, F. S. (2021). Effect of alkyl chain length on the antioxidant activity of alkylresorcinol homologues in bulk oils and oil-in-water emulsions. Food Chemistry, 346, 128885.
- El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2017). Comparative stability-indicating chromatographic methods for determination of 4-hexylresorcinol in pharmaceutical formulation and shrimps. Journal of Pharmaceutical and Biomedical Analysis, 145, 386-398.
- PubMed. (2017). Comparative stability-indicating chromatographic methods for determination of 4-hexylresorcinol in pharmaceutical formulation and shrimps. Journal of Pharmaceutical and Biomedical Analysis.
- Benchchem. (n.d.).
- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
- ResearchGate. (n.d.).
- Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Acme Pharma. (2026).
- Mizzi, L., et al. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Technology and Biotechnology, 58(1).
- Google Patents. (1986).
- Royal Society of Chemistry. (2015). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Analytical Methods.
- ScienceOpen. (2018). Formation and biological targets of botanical o-quinones.
- Phenomenex. (2025). Understanding Peak Fronting in HPLC.
- Redalyc. (2005).
- Bolton, J. L., et al. (2016). Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects. Chemical Research in Toxicology, 29(10), 1661-1688.
- ResearchGate. (2015). If phenols are oxidized and converted to quinones, will they lose antioxidant capacity?
- MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Stoll, D. R. (2020). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America.
- ThermoFisher. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. ovid.com [ovid.com]
- 5. Electrochemical oxidation of resorcinol: mechanistic insights from experimental and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06111E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. US4849549A - Process for preparation of resorcinol - Google Patents [patents.google.com]
- 9. Comparative stability-indicating chromatographic methods for determination of 4-hexylresorcinol in pharmaceutical formulation and shrimps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Technical Comparison: 1H NMR Characterization of Branched vs. Linear Alkyl Resorcinols
This guide provides an in-depth technical comparison between 4-(4-Methylpentyl)benzene-1,3-diol (a branched alkylresorcinol) and its linear isomer, 4-n-Hexylresorcinol . This comparison is critical for researchers in medicinal chemistry and dermatology, where alkyl chain branching significantly influences lipophilicity, receptor binding affinity, and metabolic stability.[1]
Target Analyte: 4-(4-Methylpentyl)benzene-1,3-diol Primary Comparator: 4-n-Hexylresorcinol (Linear Isomer) Application: Structural Elucidation & Purity Profiling
Executive Summary
Differentiation between iso-alkyl and n-alkyl resorcinols is a common challenge in the synthesis of cannabinoids and phenolic lipids. While the aromatic region (6.0–7.0 ppm) remains largely conserved between these isomers, the aliphatic region (0.8–1.6 ppm) serves as the diagnostic fingerprint.
-
The Target (Branched): Characterized by a strong doublet at ~0.86 ppm integrating to 6 protons (terminal gem-dimethyl).
-
The Comparator (Linear): Characterized by a triplet at ~0.88 ppm integrating to 3 protons (terminal methyl).
Experimental Methodology
To ensure high-resolution data and accurate integration, the following protocol is recommended. This method minimizes hydroxyl proton exchange broadening, which is common in CDCl₃.[1]
Protocol: Sample Preparation for High-Resolution 1H NMR
-
Solvent Selection: Use DMSO-d₆ (99.9% D) rather than CDCl₃.
-
Reasoning: DMSO forms strong hydrogen bonds with the phenolic -OH groups, slowing their exchange rate. This results in sharp, distinct singlets for the -OH protons (typically 9.0–9.5 ppm) and prevents them from obscuring the aromatic region.
-
-
Concentration: Dissolve 5–10 mg of analyte in 0.6 mL of solvent.
-
Note: Higher concentrations (>20 mg) may induce stacking interactions, causing upfield shifts in aromatic protons.[1]
-
-
Acquisition Parameters:
-
Pulse Angle: 30° (to ensure full relaxation).
-
Relaxation Delay (D1): ≥ 2.0 seconds (critical for accurate integration of the aliphatic ratio).
-
Scans: 16–32 scans are sufficient for this concentration.
-
Spectral Analysis & Comparison
The following tables contrast the theoretical and experimental shifts of the target molecule against the linear standard.
Table 1: Aromatic Region (Conserved Core)
Both molecules share the 1,3-dihydroxybenzene (resorcinol) core substituted at position 4.[2] The electronic environment is nearly identical.
| Assignment | Proton Type | Multiplicity | Shift (δ ppm) | Coupling (J Hz) | Structural Insight |
| H-2 | Aromatic | Singlet (s) | 6.20 – 6.25 | - | Isolated proton between two -OH groups. Most shielded aromatic signal. |
| H-5 | Aromatic | Doublet (dd) | 6.28 – 6.32 | ~8.0, 2.5 | Ortho to H-6, Meta to H-? (Coupling to H-2 is usually negligible). |
| H-6 | Aromatic | Doublet (d) | 6.80 – 6.85 | ~8.0 | Downfield due to ortho-position relative to alkyl chain (steric/electronic deshielding). |
| OH | Phenolic | Singlet (br s) | 9.10 – 9.30 | - | Visible clearly in DMSO-d₆; disappears or broadens in CDCl₃/D₂O exchange. |
Table 2: Aliphatic Region (The Diagnostic Fingerprint)
This region confirms the presence of the "iso" tail (4-methylpentyl) versus the "normal" tail (n-hexyl).
| Position | Target: 4-(4-Methylpentyl)... | Comparator: 4-Hexylresorcinol | Differentiation Logic |
| α-CH₂ (Benzylic) | 2.45 ppm (Triplet) | 2.45 ppm (Triplet) | No significant difference. Both are attached to the aromatic ring. |
| β-CH₂ | ~1.45 ppm (Multiplet) | ~1.50 ppm (Multiplet) | Minimal difference. |
| Internal Chain | ~1.15 – 1.25 ppm (Multiplet) | ~1.20 – 1.35 ppm (Multiplet) | Target: Contains a methine (CH) proton buried here. Comparator: Only methylene (CH₂) protons. |
| Terminal Group | 0.86 ppm (Doublet, 6H) | 0.88 ppm (Triplet, 3H) | CRITICAL: The target has a gem-dimethyl group (iso-structure). The comparator has a single methyl group. |
Structural Elucidation Workflow
The following diagram outlines the logical decision tree for confirming the identity of the 4-(4-Methylpentyl) analog using NMR data.
Caption: Logical workflow for distinguishing branched vs. linear alkyl resorcinols using 1H NMR terminal methyl multiplicity.
Advanced Validation: 2D NMR
If the 1H spectrum is ambiguous (e.g., overlapping impurities), use COSY (Correlation Spectroscopy) to trace the spin system connectivity.
-
Identify the Terminal Methyls: Locate the signal at 0.86 ppm.[2]
-
Trace the Cross-Peak:
-
Target (Branched): The doublet at 0.86 ppm will show a strong cross-peak to a methine (CH) proton at approx 1.5 ppm.
-
Comparator (Linear): The triplet at 0.88 ppm will show a cross-peak to a methylene (CH₂) proton at approx 1.3 ppm.
-
-
Confirmation: The presence of a Methine-Methyl coupling confirms the isopropyl termination of the 4-methylpentyl chain.
References
-
Sigma-Aldrich. 4-Hexylresorcinol Analytical Standard 1H NMR Data.[2]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.[1][4] (Reference for solvent residual peaks in DMSO-d6).
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for Resorcinol ring shifts).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Authoritative text on alkyl splitting patterns: Iso- vs n-alkyl).
Sources
Comparative Guide: IR Spectroscopy of 1,3-Dihydroxy-4-Alkylbenzenes (4-Alkylresorcinols)
Executive Summary
This guide details the infrared (IR) spectroscopic characterization of 1,3-dihydroxy-4-alkylbenzenes (4-alkylresorcinols).[1] While often confused with their naturally occurring isomers, the 5-alkylresorcinols (found in wheat and rye), the 4-alkyl variants—such as the antiseptic 4-hexylresorcinol —possess a distinct 1,2,4-trisubstituted aromatic pattern .[1]
This distinction is critical for researchers in drug development and biomaterial engineering, where 4-alkylresorcinols are increasingly used for their antiseptic and bone-regeneration properties.[1] This guide provides the diagnostic peaks required to validate structural integrity and distinguish these compounds from positional isomers.
Part 1: Structural Dynamics & Spectral Theory[1]
The Substitution Effect: Breaking Symmetry
Unsubstituted resorcinol (1,3-benzenediol) possesses
-
Electronic Influence: The alkyl group is electron-donating via induction (+I effect).[1] Located ortho to one hydroxyl and para to the other, it increases electron density in the ring, slightly lowering the wavenumber of aromatic skeletal vibrations compared to unsubstituted resorcinol.
-
Hydrogen Bonding: The 1,3-dihydroxy arrangement allows for both intramolecular and intermolecular hydrogen bonding. In the solid state (KBr pellet), intermolecular bonding dominates, resulting in broad, intense O-H bands.
-
The Diagnostic Zone (Out-of-Plane Bending): The most reliable region for distinguishing the 4-alkyl isomer from the 5-alkyl isomer is the fingerprint region (600–900 cm⁻¹).[1]
Part 2: Comparative Peak Analysis
The following table contrasts the target compound class with its primary structural "mimics."
Table 1: Diagnostic IR Peaks (Wavenumbers in cm⁻¹)
| Vibrational Mode | 4-Alkylresorcinol (Target) | 5-Alkylresorcinol (Isomer) | Resorcinol (Parent) | Diagnostic Note |
| O-H Stretch | 3200–3500 (Broad) | 3200–3450 (Broad) | 3200–3500 (Broad) | Non-diagnostic; indicates phenolic nature.[1] |
| Alkyl C-H Stretch | 2850–2960 (Strong) | 2850–2930 (Strong) | < 3000 (Weak/Absent) | Intensity correlates with chain length. |
| Aromatic C=C | 1620, 1527, 1452 | 1595, 1490 | 1610, 1490 | 4-alkyl peaks often split due to asymmetry. |
| OOP Bending (C-H) | 800–860 (Isolated H)680–750 (2 Adj H) | 810–850 (1 peak)(3 Isolated H) | 690, 775(3 Adj H) | CRITICAL: 4-alkyl shows two distinct zones; 5-alkyl shows one strong zone.[1] |
| Phenolic C-O | 1150–1250 | 1140–1160 | ~1200 | Variable based on H-bonding network.[1] |
Key Insight: If you observe a strong doublet pattern in the 800–860 cm⁻¹ and 680–750 cm⁻¹ regions, you likely have the 4-alkyl isomer. If you see a single strong band near 830 cm⁻¹ without the lower frequency companion, suspect the 5-alkyl isomer.
Part 3: Detailed Peak Assignment (4-Hexylresorcinol Case Study)
Using 4-hexylresorcinol as the standard reference for this class, the following assignments are validated against NIST and recent biomaterial studies.
High-Frequency Region (4000–2500 cm⁻¹)[1]
-
3500–3200 cm⁻¹ (O-H Stretching): A broad, intense band centered near 3419 cm⁻¹ (in composites) or 3250 cm⁻¹ (pure crystal). This width confirms extensive intermolecular hydrogen bonding.
-
2960–2850 cm⁻¹ (Aliphatic C-H):
Fingerprint Region (1600–600 cm⁻¹)
-
1620 & 1527 cm⁻¹ (Aromatic Ring): Skeletal vibrations. The presence of the 1620 cm⁻¹ band is characteristic of the asymmetric phenolic ring.
-
1450–1470 cm⁻¹ (Scissoring): Overlap of aromatic ring stretch and alkyl -CH₂- scissoring.[1]
-
1220–1180 cm⁻¹ (C-O Stretch): Strong absorption due to the C-OH bond.[1]
-
800–860 cm⁻¹ (OOP Bending - Isolated): Corresponds to the isolated proton at position 2 (between the two hydroxyls).[1]
-
696 cm⁻¹ & 617 cm⁻¹ (OOP Bending - Adjacent): The 696 cm⁻¹ peak is the definitive marker for the adjacent protons at positions 5 and 6.[1]
Part 4: Visualization of Spectral Logic
The following diagram illustrates the logical flow for confirming the 4-alkylresorcinol structure using IR data.
Figure 1: Decision tree for distinguishing 4-alkylresorcinols from parent and isomeric forms based on IR spectral features.[1]
Part 5: Validated Experimental Protocol
To ensure reproducibility, specifically when differentiating between crystal polymorphs or detecting impurities, follow this protocol.
Method A: Attenuated Total Reflectance (ATR)
Best for: Rapid ID, liquids, and oily semisolids.
-
Crystal Clean: Ensure the ZnSe or Diamond crystal is cleaned with isopropanol and shows a flat baseline.
-
Sample Loading: Place ~10 mg of solid 4-alkylresorcinol on the crystal.
-
Compression: Apply high pressure using the anvil. Crucial: 4-alkylresorcinols are waxy; poor contact yields noisy spectra.[1]
-
Acquisition: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.
-
Correction: Apply "ATR Correction" in software to account for penetration depth dependence (intensities at low wavenumbers are artificially high in raw ATR).
Method B: KBr Pellet (Gold Standard for Resolution)
Best for: Resolving the critical OOP bending region (600–900 cm⁻¹).
-
Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar until a fine, non-reflective powder is formed. Warning: Do not over-grind if the sample is low-melting (like hexylresorcinol, MP ~65°C), as heat may melt the sample, causing a cloudy pellet.
-
Pressing: Press at 8–10 tons for 2 minutes under vacuum to remove water.
-
Validation: The pellet must be transparent. A cloudy pellet indicates moisture (broad band at 3400 cm⁻¹ will obscure sample O-H) or poor dispersion.
Part 6: References
-
Kim, S. G., et al. (2016). Spectroscopic determination of alkyl resorcinol concentration in hydroxyapatite composite.[2] SpringerPlus.
-
NIST Chemistry WebBook. 4-Hexylresorcinol Infrared Spectrum.[1][3] Standard Reference Data.[3]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard text for 1,2,4-trisubstituted benzene assignments).
-
Kozubek, A., & Tyman, J. H. (1999). Resorcinolic lipids, the natural non-isoprenoid phenolic amphiphiles and their biological activity. Chemical Reviews. (Differentiation of 5-alkyl vs 4-alkyl isomers).
Sources
Comparative Guide: TLC Staining Methods for Resorcinol Derivatives
Executive Summary
Resorcinol (1,3-dihydroxybenzene) and its derivatives—most notably cannabinoids (e.g., CBD, THC) and alkylresorcinolic lipids—present a unique challenge in Thin Layer Chromatography (TLC). Their electron-rich aromatic rings make them highly reactive, yet distinguishing them from structurally similar catechols (1,2-isomers) or hydroquinones (1,4-isomers) requires precise chemical targeting.
This guide moves beyond generic "phenol staining" to evaluate three distinct visualization chemistries: Azo-Coupling (Fast Blue B) , Aldehyde Condensation (Vanillin-Sulfuric Acid) , and Metal Coordination (Ferric Chloride) . While Vanillin is the industry workhorse for general profiling, Fast Blue B remains the analytical gold standard for resorcinol specificity due to the unique nucleophilicity of the resorcinol C4/C6 positions.
Mechanism of Action: The Chemistry of Visualization
To select the correct stain, one must understand the underlying organic chemistry. Resorcinol derivatives possess two hydroxyl groups meta to each other, creating a synergistic activation of the ring at the 4 and 6 positions.
Reaction Pathways
-
Fast Blue B (Azo Coupling): The diazonium salt acts as a weak electrophile. It attacks the highly activated electron-rich carbon (ortho to both hydroxyls) on the resorcinol ring. This forms a highly conjugated azo dye system, shifting absorption into the visible spectrum (red/purple).
-
Vanillin-Sulfuric Acid (Condensation): Under acidic conditions and heat, vanillin (an aldehyde) forms a carbocation that attacks the aromatic ring. This leads to polymerization and the formation of extended conjugated systems (quinoidal structures).
-
Ferric Chloride (Complexation):
ions coordinate with the phenolic oxygen atoms. This charge-transfer complex absorbs light, typically resulting in transient blue/violet colors.
Figure 1: Chemical pathways for visualizing resorcinol derivatives. Note the distinct mechanism of Fast Blue B (substitution) vs. Vanillin (condensation).
Comparative Analysis
The following data aggregates performance metrics from forensic cannabinoid analysis and natural product isolation workflows.
| Feature | Fast Blue B Salt | Vanillin-Sulfuric Acid | Ferric Chloride ( |
| Primary Mechanism | Electrophilic Aromatic Substitution (Diazo coupling) | Acid-catalyzed Aldehyde Condensation | Metal-Phenol Coordination Complex |
| Specificity | High (Specific to activated phenols/resorcinols) | Low (Stains phenols, terpenes, steroids, alcohols) | Medium (Phenols & Enols) |
| Sensitivity (LOD) | ~50 ng | ~200 - 500 ng | ~1 - 5 |
| Color Stability | High (Days/Weeks) | Medium (Fades/Darkens over hours) | Low (Fades in minutes) |
| Heating Required? | No (Reaction is instantaneous) | Yes (Critical for development) | No |
| Safety Profile | Carcinogenic (Handle with extreme care) | Corrosive (Conc. Acid) | Corrosive / Irritant |
| Best Use Case | Cannabinoid confirmation; Alkylresorcinols | General purity profiling; Crude extracts | Rapid, non-destructive initial check |
Expert Insight:
"While Vanillin is excellent for seeing 'everything' in your crude extract, Fast Blue B is the only reagent that provides the requisite specificity for resorcinol cores in complex matrices. If you are analyzing cannabinoids, Fast Blue B is non-negotiable for forensic validation." — Senior Application Scientist
Detailed Experimental Protocols
Method A: Fast Blue B Salt (The Specificity Standard)
Target: Cannabinoids (THC, CBD), Alkylresorcinols. Safety: Fast Blue B is a potential carcinogen. Use a fume hood and double-glove.
-
Preparation:
-
Dissolve 50 mg Fast Blue B salt in 20 mL of water .
-
Note: Prepare fresh. The diazonium salt degrades rapidly in solution (turning turbid/brown).
-
-
Application:
-
Elute the TLC plate and dry strictly (residual acid from mobile phase can inhibit coupling).
-
Spray the plate moderately. Do not soak.
-
-
Visualization:
-
Resorcinols/Cannabinoids: Appear immediately as deep red to violet spots.
-
Self-Validation: If the background turns orange/brown immediately, the reagent is oxidized/old. A proper stain has a pale yellow background with high-contrast violet spots.
-
Method B: Vanillin-Sulfuric Acid (The Generalist)
Target: Universal detection (Terpenes + Phenols).
-
Preparation:
-
Solution A: 1% Vanillin in Ethanol (1 g in 100 mL).
-
Solution B: 10% Sulfuric Acid in Ethanol (10 mL conc.
in 90 mL Ethanol). Add acid to alcohol slowly over ice.
-
-
Application:
-
Spray plate with Solution A, followed immediately by Solution B. (Or use a pre-mixed solution, stable for 3 days in dark).
-
-
Development (Critical Step):
-
Heat plate at 105°C - 110°C for 2-5 minutes.
-
Self-Validation: Watch the plate continuously.
-
Under-heated: Spots are faint/invisible.
-
Over-heated: The entire background chars black/brown, obscuring data.
-
-
Result: Resorcinols often turn violet-blue initially, sometimes shifting to brown. Terpenes turn pink/purple.
-
Workflow: Selecting the Right Stain
Use this decision logic to optimize your analytical workflow.
Figure 2: Decision matrix for selecting visualization reagents based on analytical requirements.
References
-
United Nations Office on Drugs and Crime (UNODC). (2009).[1][2][3] Recommended Methods for the Identification and Analysis of Cannabis and Cannabis Products. United Nations.[1][2] [Link]
-
Jork, H., Funk, W., Fischer, W., & Wimmer, H. (1990). Thin-Layer Chromatography: Reagents and Detection Methods, Volume 1a. VCH Verlagsgesellschaft. [Link]
-
Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography (3rd ed.). Marcel Dekker. [Link]
Sources
Technical Comparison: Analytical Strategies for Impurity Profiling in 4-(4-Methylpentyl)benzene-1,3-diol
Executive Summary & Scientific Context
4-(4-Methylpentyl)benzene-1,3-diol (often referred to as 4-Isohexylresorcinol) is a potent tyrosinase inhibitor used in advanced dermatological formulations and pharmaceutical synthesis. Structurally, it consists of a resorcinol core with a branched isohexyl chain at the 4-position.
The Challenge: The synthesis of alkylresorcinols via Friedel-Crafts alkylation typically yields a complex mixture. Critical impurities include:
-
Regioisomers: 2-(4-methylpentyl)benzene-1,3-diol (sterically hindered, often minor but potent).
-
Dialkylated Species: 2,4-bis(4-methylpentyl)benzene-1,3-diol.
-
Starting Materials: Unreacted resorcinol and 1-chloro-4-methylpentane.
-
Oxidation Products: Quinone derivatives formed during storage.
While HPLC-UV is the standard for routine purity assay, it fails to provide structural information for unknown eluting peaks. This guide argues that GC-MS (with silylation) is the superior technique for identification of these structural isomers due to the distinct fragmentation patterns provided by Electron Ionization (EI), which Soft Ionization (ESI) in LC-MS often lacks.
Comparative Analysis: GC-MS vs. Alternatives
The following table contrasts the performance of GC-MS against the primary alternatives (LC-MS and HPLC-UV) specifically for alkylresorcinol impurity profiling.
| Feature | GC-MS (EI) + Derivatization | LC-MS (ESI) | HPLC-UV |
| Primary Utility | Structural Identification of isomers & unknowns. | Quantification of polar/labile impurities. | Routine QC & Purity Assay. |
| Isomer Resolution | High. 2- vs 4- isomers separate well on non-polar columns; distinct EI spectra. | Medium. Isomers often co-elute; MS/MS spectra are often identical. | Medium. Requires specific column chemistry (e.g., Phenyl-Hexyl). |
| Sample Prep | Complex. Requires moisture-free silylation (BSTFA). | Simple. Dilute and shoot. | Simple. Dilute and shoot. |
| Sensitivity | High (SIM mode) for trace impurities (<0.05%). | High, but subject to matrix suppression. | Moderate (limited by chromophore). |
| Spectral Library | Excellent. NIST/Wiley libraries allow matching of fragment fingerprints. | Limited. Relies on accurate mass; fewer standardized libraries. | None. Retention time matching only. |
Expert Insight: Why GC-MS Wins for Identification
In LC-MS (ESI), the molecular ion [M-H]⁻ is dominant, but fragmentation is often minimal. Both the 2-alkyl and 4-alkyl isomers will show the same mass (
Experimental Protocol: Self-Validating GC-MS Workflow
To ensure reproducibility and scientific integrity, this protocol uses a Derivatization-First approach. Resorcinols are polar and tail badly on GC columns; protecting the hydroxyls as Trimethylsilyl (TMS) ethers is mandatory.
Phase A: Sample Preparation (Moisture Critical)
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).
-
Rationale: TMCS acts as a catalyst to silylate the sterically hindered hydroxyls (especially in the 2-isomer or dialkylated impurities).
Step-by-Step:
-
Weigh 10 mg of 4-(4-Methylpentyl)benzene-1,3-diol into a 2 mL GC vial.
-
Add 1.0 mL of anhydrous Pyridine (Solvent/Acid Scavenger).
-
Add 200 µL of BSTFA + 1% TMCS.
-
Incubate: Cap and heat at 70°C for 30 minutes. Critical: Ensure complete reaction to avoid "mono-TMS" peaks which appear as ghost impurities.
-
Cool to room temperature and inject directly.
Phase B: GC-MS Acquisition Parameters
-
Instrument: Agilent 7890/5977 or equivalent.
-
Column: DB-5ms or Rxi-5Sil MS (30m × 0.25mm × 0.25µm). Low bleed is essential for trace analysis.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 10:1 @ 260°C.
-
Oven Program:
-
Hold 80°C for 1 min.
-
Ramp 15°C/min to 300°C.
-
Hold 300°C for 5 min.
-
-
MS Source: EI (70 eV), Source Temp 230°C, Quad Temp 150°C.
-
Scan Range:
40–650 (Scan mode for ID); SIM mode for known impurities.
Impurity Identification Logic
This section details how to interpret the data. The molecular weight of 4-(4-Methylpentyl)benzene-1,3-diol is 194.27 Da.
Di-TMS Derivative MW:
Diagram 1: Analytical Decision Matrix
This diagram outlines the logical flow for categorizing peaks detected in the GC-MS run.
Caption: Decision matrix for classifying impurities based on Molecular Ion (
Mechanistic Interpretation of Spectra
-
The Parent (4-isomer):
-
338: Molecular Ion (
). - 267: Loss of pentyl tail (Benzylic cleavage).
-
73: TMS group (
).
-
338: Molecular Ion (
-
The Impurity (2-isomer):
-
Elutes earlier than the 4-isomer due to steric crowding (lower boiling point equivalent).
-
McLafferty Rearrangement: The 2-position alkyl chain is flanked by two -OTMS groups. This facilitates a specific rearrangement often yielding a prominent even-electron ion distinct from the 4-isomer.
-
-
Dialkylated Impurity:
-
422: The addition of a second hexyl chain (
Da). -
Expect late elution (high boiling point).
-
422: The addition of a second hexyl chain (
Regulatory & Validation Framework (E-E-A-T)
To meet ICH Q3A(R2) standards, any impurity
Diagram 2: Method Validation Loop
This workflow ensures the method is robust enough for regulatory submission.
Caption: Validation workflow aligned with ICH Q2(R1) guidelines for analytical procedures.
System Suitability Criteria (SST)
Before analyzing samples, the following criteria must be met to ensure "Trustworthiness":
-
Silylation Efficiency: Inject a Resorcinol standard. If two peaks appear (Mono-TMS and Di-TMS), the derivatization is incomplete. Action: Prepare fresh reagent or increase incubation time.
-
Sensitivity: A 0.05% standard must yield a Signal-to-Noise (S/N) ratio
. -
Blank Check: Inject Pyridine blank. No peaks should interfere with the target retention time (check for siloxane bleed from septum).
References
-
ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Substances Q3A(R2).[2][3] International Council for Harmonisation. [Link]
- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Classic text on BSTFA chemistry).
-
Ross, A. B., et al. (2015). "Determination of Alkylresorcinols and Their Metabolites in Biological Samples by Gas Chromatography-Mass Spectrometry." Journal of Chromatography A. [Link]
-
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[Link]
Sources
Safety Operating Guide
Technical Guide: Proper Disposal of 4-(4-Methylpentyl)benzene-1,3-diol
Executive Summary & Chemical Profile
4-(4-Methylpentyl)benzene-1,3-diol (an isomer of 4-Hexylresorcinol) is a lipophilic phenolic compound. While valuable for its antiseptic and specific receptor-modulating properties in drug development, it presents distinct environmental and safety challenges.
Unlike simple salts or buffers, this compound exhibits significant aquatic toxicity and phenolic skin permeability . It cannot be treated as general refuse or flushed into sanitary sewers. This guide defines the operational protocols for its containment, segregation, and final disposal to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and GLP (Good Laboratory Practice).
Physicochemical Data for Disposal Logic
| Property | Value / Characteristic | Operational Implication |
| Chemical Class | Alkylresorcinol (Phenol derivative) | Toxic to aquatic life ; potential skin sensitizer.[1] |
| Physical State | Solid (Powder/Crystal) | Requires particulate control; combustible. |
| Solubility | Low in water (~24 mg/L); High in Ethanol/DMSO | Do NOT sewer. Precipitants can clog drains; dissolved phenols pass through water treatment. |
| LogP | ~3.1 – 3.7 (Lipophilic) | Bioaccumulative potential; requires incineration. |
| Incompatibilities | Strong Oxidizers, Acid Chlorides, Anhydrides | Segregation required to prevent exothermic reactions. |
Pre-Disposal Safety Assessment
Before handling waste, the following safety barriers must be active. Phenolic compounds can penetrate the skin and cause protein denaturation (chemical burns) without immediate pain, leading to systemic toxicity.
-
Respiratory Protection: Use a fume hood for all solid handling to prevent dust inhalation. If weighing outside a hood, an N95 or P100 respirator is recommended.
-
Dermal Protection:
-
Gloves: Double-gloving with Nitrile is standard. (Latex is permeable to many phenols). Change gloves immediately upon splash contact.
-
Clothing: Lab coat and closed-toe shoes. Tyvek sleeves are recommended for handling large quantities (>10g).
-
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).
Waste Classification & Segregation
Proper segregation is the single most critical step in chemical disposal. 4-(4-Methylpentyl)benzene-1,3-diol must be isolated from incompatible streams.
Segregation Logic Diagram
Figure 1: Chemical compatibility map. Red dashed lines indicate strict prohibition of mixing.
Disposal Procedures by Waste Stream
Scenario A: Pure Solid Substance (Expired or Surplus)
Status: Hazardous Chemical Waste.
-
Container: Use the original container if possible. If transferring, use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.
-
Labeling: Affix a hazardous waste tag.
-
Action: Seal tightly. Place in the "Solid Hazardous Waste" bin for EHS pickup.
-
Note: Do not mix with silica gel or other solid supports unless necessary for spill cleanup.
-
Scenario B: Organic Solutions (e.g., in Ethanol, DMSO, Methanol)
Status: Flammable/Organic Solvent Waste.
-
Container: Solvent waste carboy (typically HDPE or Steel safety can).
-
Compatibility Check: Ensure the carboy does not contain strong oxidizers or acids.[4]
-
Procedure:
-
Pour the solution into the carboy using a funnel to prevent spills.
-
Record the volume and concentration on the waste log.
-
Crucial: List "4-(4-Methylpentyl)benzene-1,3-diol" as a contaminant on the tag. Do not just write "Ethanol Waste."
-
-
Disposal Path: High-temperature incineration.
Scenario C: Aqueous Solutions (Buffers, HPLC Waste)
Status: Aqueous Hazardous Waste (Non-Sewerable).
-
Why not the drain? Even at low concentrations, alkylresorcinols are toxic to aquatic organisms and resist biodegradation in standard sewage treatment.
-
Container: Dedicated "Aqueous Waste" carboy.
-
Procedure: Collect all rinsates and experimental buffers containing the compound.
-
Labeling: "Aqueous Waste - Contains Phenolics/Toxic."
Scenario D: Contaminated Debris (Gloves, Weigh Boats, Paper Towels)
Status: Solid Hazardous Debris.
-
Threshold:
-
Trace Contamination: (e.g., gloves with no visible residue) -> Can often be treated as standard lab trash (verify with local EHS).
-
Visible/Gross Contamination: (e.g., spill cleanup materials, saturated wipes) -> Must be bagged in a clear, heavy-duty plastic bag (2-4 mil thickness).
-
-
Action: Seal the bag with tape. Place in the "Hazardous Debris" box/drum. Label as "Debris contaminated with Phenolics."
Spill Response Protocol (Immediate Action)
If a spill occurs, immediate containment prevents environmental release.
-
Isolate: Alert nearby personnel. Dike the spill if liquid.
-
PPE Up: Don fresh nitrile gloves and goggles.
-
Absorb:
-
Liquid Spill: Use an inert absorbent (Vermiculite, Bentonite, or commercial "Chem-Sorb"). Do not use paper towels for large liquid spills as they increase surface area for evaporation/flammability.
-
Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (dampened with water) to suppress dust, then carefully scoop into a waste bag.
-
-
Decontaminate: Clean the surface with a soap/water solution (phenols are slightly acidic; mild alkaline soap helps solubilize residues). Collect this wash water as Scenario C waste.
Decision Tree for Disposal
Use this workflow to determine the correct waste stream for your specific situation.
Figure 2: Operational decision tree for waste stream selection.
Regulatory & Compliance Context
While 4-(4-Methylpentyl)benzene-1,3-diol is not explicitly listed on the EPA's P-list or U-list (40 CFR 261.33), it is regulated under the "Cradle-to-Grave" principle of RCRA.
-
Generator Responsibility: You are responsible for characterizing the waste. Due to its aquatic toxicity (GHS H411/H412) and irritant properties, it meets the criteria for a waste that must be managed to prevent environmental release.
-
EPA Waste Code: If the waste is ignitable (e.g., in ethanol), it carries the D001 code. If it is toxic via TCLP (unlikely for this specific molecule but possible for the class), it could carry a D-code .
-
Best Practice: Always classify as Non-RCRA Regulated Hazardous Waste (if no specific codes apply) or State-Regulated Waste depending on your location (e.g., California has stricter phenol regulations). Never classify as non-hazardous.
References
-
National Center for Biotechnology Information (PubChem). 4-Methyl-5-pentylbenzene-1,3-diol (Compound Summary). Accessed Feb 20, 2026. [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]
-
Sytheon Ltd. Hexylresorcinol vs. Resorcinol: Safety and Structural Differences. [Link]
Sources
Personal protective equipment for handling 4-(4-Methylpentyl)benzene-1,3-diol
The following guide details the operational safety protocols for handling 4-(4-Methylpentyl)benzene-1,3-diol .
As a Senior Application Scientist, I have structured this guide to prioritize mechanism-based safety . You must understand not just what to wear, but how this lipophilic resorcinol derivative interacts with biological barriers and protective materials.
Executive Safety Assessment
Compound Class: Alkyl Resorcinol Derivative Physical State: Typically a white to off-white crystalline powder. Primary Hazards: Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), and potential Skin Sensitization.[1]
The Toxicological Mechanism: Unlike simple inorganic irritants, alkyl resorcinols possess a lipophilic tail (the 4-methylpentyl chain) attached to a phenolic ring. This structure allows the molecule to rapidly penetrate the stratum corneum (outer skin layer) while the phenolic hydroxyl groups denature proteins and disrupt cell membranes [1].
-
Immediate Risk: Irreversible corneal damage if dust enters the eye.
-
Latent Risk: Allergic contact dermatitis (sensitization) developing after repeated, low-level exposure.
The PPE Firewall: A Self-Validating System
Standard "lab coat and gloves" are insufficient for lipophilic phenols in solution. You must use a Barrier-Breakthrough Validated approach.
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Hand Protection (Dry) | Double Nitrile Gloves (Min. 0.11 mm thickness each) | Nitrile provides excellent abrasion resistance against dry powder. Double gloving creates a friction indicator system; if the outer glove rips, the inner color contrasts. |
| Hand Protection (Solution) | Silver Shield / 4H (Laminate) Liners under Nitrile | Critical: Organic solvents (DMSO, Ethanol) used to dissolve this compound can act as "carriers," dragging the resorcinol through standard nitrile rubber. Laminate films prevent this permeation [2]. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses are inadequate. Fine crystalline dust can bypass side shields. You require a sealed environment to prevent lacrimal fluid from solubilizing the dust on the eye surface. |
| Respiratory | N95/P2 Particulate Respirator (Minimum) | Prevents inhalation of dust during weighing. If handling >10g or heating solutions, upgrade to a Half-Face Respirator with P100 + Organic Vapor (OV) cartridges. |
| Body | Tyvek® Lab Coat (or equivalent non-woven polyethylene) | Cotton coats absorb phenols, holding the chemical against the skin. Non-woven synthetics repel dust and incidental splashes. |
Operational Protocols
Protocol A: Safe Weighing & Solubilization
Objective: Eliminate dust generation and prevent solvent-mediated skin absorption.
-
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure.
-
Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat. Alkyl resorcinols are prone to static charge, causing "fly-away" powder that settles on cuffs and wrists.
-
Solvent Addition:
-
Add the solvent (e.g., Ethanol, Glycols) to the vial before removing it from the hood.
-
The "Carrier Effect" Warning: Once dissolved, the solution is significantly more hazardous than the solid. The solvent increases the rate of dermal absorption. Treat the solution as a permeation hazard.
-
Protocol B: Decontamination & Waste
Objective: Prevent cross-contamination of "clean" lab areas.
-
Surface Decontamination:
-
Do not use simple water.[2] Resorcinol derivatives have low water solubility.
-
Step 1: Wipe surfaces with 70% Ethanol or Isopropanol to solubilize residues.
-
Step 2: Follow with a soap and water wash to remove the solvent-chemical mixture.
-
-
Waste Segregation:
-
Solid Waste: Hazardous Waste (Toxic/Irritant).
-
Liquid Waste: Phenolic/Organic Waste stream. Do not mix with oxidizing acids (e.g., Nitric Acid) as phenolic rings can undergo violent nitration.
-
Visualized Workflows
Figure 1: Exposure Response Decision Tree
This logic flow dictates immediate actions based on the physical state of the contaminant.
Caption: Decision matrix for immediate first aid. Note the critical prohibition of solvent washing on skin.
Figure 2: Glove Selection Logic
Use this workflow to determine if standard nitrile is sufficient or if laminate liners are required.
Caption: PPE selection logic based on carrier solvent permeation risks.
Emergency Medical Information
In Case of Eye Contact:
-
Action: Immediately flush with low-pressure water or saline for at least 15 minutes. Lift eyelids to ensure removal of trapped crystals.
-
Contraindication: Do not use neutralization agents.
In Case of Skin Contact:
-
Action: Wash with soap and copious amounts of water.[1][2][3][4]
-
Note to Physician: This compound is an alkyl resorcinol. While systemic toxicity is lower than pure phenol, it can cause severe contact dermatitis. Treat as a chemical burn/irritant.
References
-
PubChem. (n.d.). 4-Hexylresorcinol (Analogous Structure Safety Data). National Library of Medicine. Retrieved February 20, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, (4-methylpentyl)-. Retrieved February 20, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
